Ethene;ethyl prop-2-enoate
Description
Historical Trajectories and Foundational Concepts in Copolymer Research
The field of polymer science, and by extension copolymerization, has its roots in the early 20th century. The groundbreaking work of chemists like Hermann Staudinger, who first proposed the concept of macromolecules, and Wallace Carothers, whose team at DuPont developed nylon and neoprene, laid the theoretical and practical groundwork for understanding polymers.
Initially, the synthesis of copolymers was challenging. However, the development of high-pressure free-radical polymerization techniques was a crucial step that enabled the production of low-density polyethylene (B3416737) (LDPE) and its copolymers. researchgate.net This process allowed for the incorporation of polar comonomers like ethyl acrylate (B77674) into the polyethylene chain, which was not readily achievable with the early catalytic methods used for high-density polyethylene. researchgate.netmdpi.com
The theoretical understanding of copolymerization advanced significantly with the development of the Mayo-Lewis equation . This model provides a basis for predicting the composition of a copolymer based on the initial monomer feed composition and the reactivity ratios of the monomers. nist.gov These reactivity ratios describe the tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer, which is fundamental to controlling the final structure and properties of the copolymer. nist.gov
Contemporary Significance of Ethene-Ethyl Prop-2-enoate Copolymers in Advanced Materials
Ethene-ethyl prop-2-enoate (EEA) copolymers are highly valued in the materials industry due to their versatile and advantageous properties. The unique molecular structure, combining ethylene (B1197577) and ethyl acrylate monomers, results in a material with excellent flexibility, toughness, chemical resistance, and thermal stability. dibonaplastics.comnbinno.com These characteristics make EEA copolymers suitable for a diverse array of demanding applications. entecpolymers.com
Key application areas include:
Adhesives and Sealants: EEA copolymers are a key component in hot-melt adhesive formulations due to their strong adhesion properties and good thermal stability. entecpolymers.comnbinno.comreformchem.com
Packaging: Their flexibility and toughness make them ideal for producing durable packaging films, bags, and containers that can withstand impacts during transport and storage. dibonaplastics.comnbinno.com Multilayer films for heat-sealable packaging often use EEA as a sealant layer to ensure strong seals. greyb.com
Polymer Modification: EEA is frequently used as a compatibilizer or impact modifier in polymer blends. entecpolymers.comdibonaplastics.com It can improve the compatibility between different types of polymers, such as polyolefins and more polar plastics.
Wire and Cable: The excellent thermal stability and flexibility of EEA make it a preferred material for insulating communication wires and cables, particularly in the automotive and aerospace industries. dibonaplastics.com
Automotive and Industrial Parts: It is used to produce weather-resistant seals, gaskets, flexible hoses, and tough injection-molded articles. entecpolymers.comnbinno.com
The properties of EEA copolymers can be precisely tuned by varying the ethyl acrylate content, as shown in the table below.
| Property | Effect of Increasing Ethyl Acrylate Content |
| Flexibility | Increases |
| Adhesion | Increases |
| Hardness | Decreases |
| Tensile Strength | Decreases makeitfrom.com |
| Density | Increases slightly makeitfrom.comcas.org |
| Melt Index | Generally increases, improving processability |
| Vicat Softening Point | Decreases |
This table provides a general overview of property trends. Actual values depend on the specific grade and manufacturing process.
Methodological Paradigms and Theoretical Frameworks for Copolymer Investigation
The characterization of copolymers like ethene-ethyl prop-2-enoate is essential for understanding their structure-property relationships and ensuring their performance in various applications. numberanalytics.com A suite of analytical techniques is employed to investigate their molecular, thermal, and mechanical properties. scirp.orgmolecularcloud.org
Key Characterization Techniques:
Spectroscopy:
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the copolymer. scirp.org The characteristic carbonyl peak from the ethyl acrylate units allows for the quantification of the comonomer content.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, composition, and sequence distribution of monomers within the polymer chain. numberanalytics.commdpi.com
Thermal Analysis:
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm). scirp.orgnumberanalytics.com This data is crucial for understanding the material's behavior at different temperatures. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. scirp.org
Chromatography:
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique measures the molecular weight and molecular weight distribution of the polymer, which are critical factors influencing its mechanical properties and processability. numberanalytics.comresearchgate.net
Mechanical Testing:
Tensile Testing: Measures properties like tensile strength, elongation at break, and Young's modulus, which define the material's strength and stiffness. molecularcloud.org
Dynamic Mechanical Analysis (DMA): Evaluates the viscoelastic properties (storage and loss modulus) of the material as a function of temperature and frequency. numberanalytics.commolecularcloud.org
Theoretical frameworks are also employed to predict and understand copolymer behavior. In recent years, machine learning and computational modeling have emerged as powerful tools. acs.org Frameworks like RAPSIDY (Rapid Analysis of Polymer Structure and Inverse Design strategy) use molecular dynamics simulations to accelerate the evaluation of polymer structures, aiding in the inverse design of copolymers for specific target morphologies. rsc.org These advanced computational methods, combined with established theories like those for copolymer crystallization, provide a comprehensive approach to investigating and developing new copolymer systems. acs.org
Table of Chemical Compounds
| Common Name | IUPAC Name |
| Ethene | Ethene |
| Ethyl prop-2-enoate | Ethyl prop-2-enoate nih.gov |
| Ethylene ethyl acrylate (EEA) | 2-Propenoic acid, ethyl ester, polymer with ethene cas.org |
| Polyethylene | Poly(ethene) |
| Poly(ethyl acrylate) | Poly(ethyl 2-propenoate) |
| Ethylene-vinyl acetate (B1210297) | Ethene; acetic acid ethenyl ester |
| Acrylonitrile | Prop-2-enenitrile |
| Butadiene | Buta-1,3-diene |
| Styrene (B11656) | Ethenylbenzene |
| Methyl methacrylate (B99206) | Methyl 2-methylprop-2-enoate |
| Maleic anhydride (B1165640) | Furan-2,5-dione |
| Vinyl chloride | Chloroethene |
| Vinylidene chloride | 1,1-Dichloroethene |
| Acrylic acid | Prop-2-enoic acid |
| Methacrylic acid | 2-Methylprop-2-enoic acid |
| Nylon | Polyamide |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethene;ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.C2H4/c1-3-5(6)7-4-2;1-2/h3H,1,4H2,2H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPRUXZTHGTMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123238-23-3, 9010-86-0 | |
| Record name | 2-Propenoic acid, ethyl ester, polymer with ethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123238-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acrylate-ethylene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90924761 | |
| Record name | Ethyl prop-2-enoate--ethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9010-86-0, 124221-56-3 | |
| Record name | 2-Propenoic acid, ethyl ester, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl prop-2-enoate--ethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, ethyl ester, polymer with ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethene Ethyl Prop 2 Enoate Copolymers
Radical Copolymerization Approaches for Ethene and Ethyl Prop-2-enoate
Conventional free-radical polymerization is the most established method for producing ethene-ethyl prop-2-enoate copolymers. These processes are typically conducted under demanding conditions of high pressure and temperature. uc.edu
High-pressure bulk polymerization is a commercially significant method for synthesizing ethene-ethyl prop-2-enoate copolymers. This process involves the direct polymerization of the monomers in a supercritical state without the use of a solvent. To achieve commercially viable polymerization rates and molecular weights with free-radical initiators, typical conditions involve pressures of 1000–3000 atm and temperatures ranging from 150–300 °C. uc.edu The polymerization is highly exothermic, releasing approximately 94 kJ/mol. uc.edu
The process is often carried out in multi-zoned polymerization reactors, such as tubular or autoclave reactors. acs.orggoogle.com In a tubular reactor, the reaction can be initiated by injecting a radical polymerization initiator, such as an organic peroxide, at the reactor inlet and potentially at other points along the reactor to manage the reaction temperature and reduce residual monomer content. google.comgoogle.com The pressure in these systems can range from 10,000 to 40,000 psig (approximately 690 to 2760 bar). google.com The properties of the resulting copolymer, such as melting point and hardness, can be influenced by controlling the reaction conditions and the distribution of the ethyl prop-2-enoate monomer feed across different reaction zones. google.com
| Parameter | Value Range | Source(s) |
| Pressure | 1,000 - 3,000 atm (10,000 - 40,000 psig) | uc.edugoogle.com |
| Temperature | 150 - 300 °C (300 - 450°F) | uc.edugoogle.com |
| Reactor Type | Tubular or Autoclave | acs.orggoogle.com |
| Initiators | Organic Peroxides, Oxygen/Air | uc.edugoogle.com |
| Resulting Density | 0.910 - 0.935 g/cm³ | google.comcas.org |
Solution polymerization offers an alternative method where the monomers and initiator are dissolved in a non-reactive solvent. This approach can provide better heat control compared to bulk polymerization. Copolymers of ethene and ethyl prop-2-enoate can be prepared in a stirred autoclave using a solvent like benzene. google.com
In a typical process, the solvent and an initial amount of ethyl prop-2-enoate are charged into the reactor. Ethene is then introduced to reach a desired pressure. The polymerization is initiated by continuously injecting a solution of a free-radical initiator, such as di-tertiary butyl peroxide or di-lauroyl peroxide, dissolved in the same solvent. google.com The reaction pressure significantly influences the copolymer structure; higher pressures increase the concentration of ethene in the reaction mixture, leading to a more random distribution of monomer units and fewer blocks of acrylate (B77674) monomers in the polymer chain. google.com This method allows for the synthesis of oil-soluble copolymers with number average molecular weights in the range of 1,000 to 50,000 g/mol . google.com
| Parameter | Example Value | Source(s) |
| Solvent | Benzene | google.com |
| Temperature | 110 - 150 °C | google.com |
| Pressure | 3,000 - 6,000 psig | google.com |
| Initiator | Di-tertiary butyl peroxide (DTB), Di-lauroyl peroxide (DLP) | google.com |
| Resulting Mol. Weight (Mn) | 3,230 - 8,480 g/mol | google.com |
| Resulting Ethyl Acrylate Content | 17.0 - 22.4 wt. % | google.com |
Emulsion polymerization is a key technique for producing acrylic polymers and can be applied to the copolymerization of ethene and ethyl prop-2-enoate. smolecule.com In this method, monomers are emulsified in a continuous phase, typically water, using surfactants. The polymerization is initiated by a water-soluble or oil-soluble initiator. This technique can produce stable aqueous dispersions of the copolymer, known as latexes. google.com
While polyethylene (B3416737) and simple ethene/ethyl prop-2-enoate copolymers can be difficult to emulsify directly after polymerization, terpolymers incorporating a small amount of a functional monomer like acrylic acid can readily form stable emulsions. google.com For the direct emulsion copolymerization of ethene and ethyl acrylate, increasing the pressure can enhance the solubilization of the gaseous ethene monomer, thereby increasing its content in the final copolymer. researchgate.net For instance, copolymers with up to 15 wt. % ethene have been synthesized at an ethylene (B1197577) pressure of 30 bar and a temperature of 75 °C. researchgate.net The process yields stable lattices with small, monodispersed particles. researchgate.net Suspension polymerization is less commonly described for this specific monomer pair but follows a similar principle of dispersing the monomer phase in a continuous phase, typically using mechanical agitation and stabilizers to produce larger polymer beads.
Solution Polymerization Strategies
Controlled/Living Radical Copolymerization of Ethene and Ethyl Prop-2-enoate
Controlled/living radical polymerization (CRP) techniques offer precise control over polymer architecture, including molecular weight, dispersity, and block copolymer synthesis. mdpi.com These methods suppress chain termination reactions that are prevalent in conventional free-radical polymerization. mdpi.com
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that uses a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate polymer chains. google.com This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net
While direct ATRP of ethene is challenging, the technique has been successfully applied to produce block copolymers containing poly(ethyl acrylate) segments. For example, di- and triblock copolymers of poly(ethylene oxide) and poly(ethyl acrylate) have been synthesized using ATRP, demonstrating the viability of this method for polymerizing ethyl acrylate in a controlled manner. acs.org ATRP can be conducted in various media, including in emulsion or miniemulsion systems, which could facilitate the copolymerization with a gaseous monomer like ethene. google.comcmu.edu In such a system, a catalyst precursor (e.g., CuBr₂) and an ATRP initiator (e.g., ethyl 2-bromoisobutyrate) are added to an aqueous solution to form an emulsion, allowing the polymerization to proceed in a controlled fashion. google.com The application of ATRP to the direct copolymerization of ethene and ethyl prop-2-enoate would allow for the creation of well-defined block and gradient copolymers.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another versatile CRP technique that allows for the synthesis of polymers with complex architectures and well-defined properties. researchgate.net The process is mediated by a RAFT agent, typically a thiocarbonylthio compound, which controls the polymerization through a degenerative chain transfer mechanism. nih.gov
The RAFT technique has been successfully used for the copolymerization of ethene with other polar monomers like vinyl acetate (B1210297) under milder conditions than traditional high-pressure methods. researchgate.net This suggests its potential applicability to the ethene-ethyl prop-2-enoate system. The choice of RAFT agent is crucial and would need to be optimized for the specific reactivities of ethene and ethyl prop-2-enoate. RAFT polymerization can be performed under various conditions, including in solution or emulsion, and is compatible with a wide range of functional monomers. researchgate.netsfdchem.com The synthesis of ethene-ethyl prop-2-enoate copolymers via RAFT would enable the production of materials with precisely controlled block sequences and functionalities, opening up new applications for these copolymers.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that offers a pathway to synthesize well-defined copolymers. pageplace.deacs.org One of the key advantages of NMP is its conceptual simplicity, as it can be initiated by a unimolecular thermal or photochemical trigger without the need for metal catalysts or external radical sources. pageplace.deacs.org This method relies on the reversible capping of the growing polymer chain by a stable nitroxide radical, which establishes an equilibrium between active (propagating) and dormant species. rsc.org
The mechanism involves the homolytic cleavage of the C–ON bond in an alkoxyamine initiator, generating a propagating radical and a nitroxide radical. rsc.org The propagating radical can add monomer units before being recaptured by the nitroxide, a process known as reversible coupling. rsc.org This reversible termination minimizes irreversible termination reactions, allowing for control over molecular weight and dispersity. rsc.org
Historically, the NMP of acrylates was challenging due to the high propagation rate constant (kp) of acrylate monomers, which could lead to a loss of control. rsc.org However, the development of advanced acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (known as SG1), led to the creation of the BlocBuilder alkoxyamine initiator. rsc.org These second-generation nitroxides have enabled the well-controlled polymerization of various monomers, including acrylates, at moderate temperatures (40–120 °C). rsc.org For acrylate polymerizations, adding an excess of free nitroxide can further improve control, leading to lower dispersity values. rsc.org
While NMP has been successfully applied to produce block copolymers containing acrylate segments, the direct copolymerization of ethylene and ethyl acrylate via NMP under typical conditions is less common in literature compared to coordination polymerization methods. pageplace.demdpi.com However, specialized variants like enhanced spin capturing polymerization (ESCP) have been explored for ethylene polymerization, suggesting potential pathways for incorporating polar monomers under specific conditions. mdpi.com
Coordination Polymerization for Ethene-Ethyl Prop-2-enoate Copolymer Synthesis
Coordination polymerization represents a powerful approach for synthesizing ethene-ethyl prop-2-enoate copolymers, offering control over polymer microstructure. This method involves the use of transition metal catalysts that activate and coordinate with the monomer molecules before insertion into the growing polymer chain.
Ziegler-Natta (ZN) catalysts, traditionally composed of a transition metal compound (often titanium halides like TiCl₄ or TiCl₃) and an organoaluminum co-catalyst (like triethylaluminium), are cornerstones of industrial polyolefin production. wikipedia.orglibretexts.orglibretexts.org They are highly effective for the polymerization of terminal alkenes such as ethylene, producing linear polymers with high molecular weight. wikipedia.orglibretexts.org Modern heterogeneous ZN catalysts are often supported on materials like magnesium chloride (MgCl₂) to enhance activity. wikipedia.org
However, the application of conventional Ziegler-Natta catalysts to the copolymerization of ethylene with polar monomers like ethyl acrylate is severely limited. mdpi.com The primary challenge is catalyst poisoning. The oxygen atoms in the ester group of ethyl acrylate can coordinate strongly to the highly oxophilic early transition metal center (e.g., titanium) of the catalyst. mdpi.com This strong Lewis acid-base interaction deactivates the catalytic site, inhibiting or terminating the polymerization process. libretexts.orgmdpi.com Consequently, ZN catalysts are generally considered unsuitable for the direct copolymerization of ethylene and acrylates. libretexts.org
Research has focused on modifying ZN systems or protecting the polar functional group of the monomer to overcome this limitation, but late transition metal catalysts have proven to be a more effective solution for this particular copolymerization.
Metallocene and particularly post-metallocene catalysts have emerged as more promising candidates for the coordination copolymerization of ethylene with polar monomers like ethyl acrylate.
Metallocene Catalysts: Metallocene catalysts are single-site catalysts, typically based on Group 4 metals like zirconium or titanium, with cyclopentadienyl (B1206354) (Cp) ligands (e.g., zirconocene (B1252598) dichloride). libretexts.orgwikipedia.org While they offer excellent control over polymer microstructure for olefin polymerization, they share the same fundamental limitation as ZN catalysts: the early transition metal centers are highly oxophilic and are readily deactivated by the polar functional groups of acrylate monomers. mdpi.commdpi.com This deactivation leads to a significant decrease in catalytic activity. mdpi.com
Post-Metallocene Catalysts: A significant breakthrough in this field came with the development of post-metallocene catalysts, which are defined as homogeneous catalysts that are not metallocenes. wikipedia.org This class is dominated by less oxophilic late transition metals, such as nickel (Ni) and palladium (Pd), which exhibit a greater tolerance to polar functional groups. wikipedia.orgacs.org
Catalysts based on nickel and palladium, particularly those with bulky α-diimine or phosphine-phenolate ligands, have shown remarkable ability to copolymerize ethylene with various acrylates. wikipedia.orgnih.govresearchgate.netacs.org These catalysts can produce copolymers with varying levels of acrylate incorporation and different polymer architectures, from linear to highly branched structures. acs.orgsciencenet.cn
For instance, phosphine-phenolate nickel catalysts have been synthesized that demonstrate high activity and excellent thermal stability (up to 150°C) for ethylene polymerization and can catalyze the copolymerization with polar monomers at 120°C. researchgate.net Neutral Ni(II) catalysts with P,O-chelated ligands have shown high thermal stability and significant incorporation of tert-butyl acrylate (tBA), a monomer often used as a proxy for ethyl acrylate in research. acs.org Some phosphine-phenolate nickel systems have achieved methyl acrylate incorporation as high as 7.9 mol% with considerable catalytic activity. acs.org Similarly, pyridylimino Ni(II) complexes have been used to produce low-molecular-weight, hyperbranched poly(ethylene-co-methyl acrylate)s with a wide range of polar monomer content (0.2 to 35 mol %). acs.org
The performance of these post-metallocene catalysts is highly dependent on the specific structure of the ligand, the choice of metal, and the reaction conditions.
Table 1: Performance of Selected Post-Metallocene Catalysts in Ethylene/Acrylate Copolymerization
Ziegler-Natta Catalysis in Copolymerization
Novel Synthetic Routes and Process Innovations
Recent advancements in the synthesis of ethene-ethyl prop-2-enoate copolymers have focused on the development of novel heterogeneous catalysts. smolecule.com The goal is to create robust, recyclable catalysts that offer improved process economics and environmental performance. smolecule.comrsc.org While much of the development in late transition metal catalysts has been in homogeneous systems, efforts are underway to immobilize these successful catalysts onto solid supports.
The development of single-atom catalysts (SACs) represents a frontier in heterogeneous catalysis, offering maximum atomic efficiency and unique catalytic properties. rsc.org Though still an emerging area, the application of SACs could provide highly active and selective sites for the copolymerization of ethylene with polar monomers, potentially overcoming the deactivation issues seen with traditional heterogeneous systems. Furthermore, advanced heterogeneous catalysts, such as those based on vanadium-incorporated zeolites or molybdenum-bismuth oxides, have been developed for the production of the acrylic acid monomer, a precursor to ethyl prop-2-enoate, indicating a broader trend towards more efficient heterogeneous processes in the entire production chain. smolecule.com
The principles of green chemistry are increasingly influencing the design of synthetic routes for polymers, including ethene-ethyl prop-2-enoate copolymers. This approach emphasizes the reduction of waste, the use of less hazardous materials, and the development of energy-efficient processes. acs.org
One key area of focus is the use of bio-based solvents and feedstocks. smolecule.comacs.org For example, research into atom transfer radical polymerization (ATRP), another controlled radical technique, has explored the use of bio-derived solvents like Cyrene as substitutes for traditional, more toxic volatile organic compounds (VOCs). acs.org Applying similar principles to the synthesis of ethene-ethyl prop-2-enoate could significantly reduce the environmental footprint of the process.
Solvent-free reaction conditions are another important green chemistry strategy. taylorandfrancis.com For certain polymerization reactions, conducting the synthesis in bulk (using the monomer itself as the solvent) or under high-pressure conditions can eliminate the need for solvents, simplifying purification and reducing waste. pageplace.de
Furthermore, there is a drive to develop polymers from renewable resources. This includes biotechnological pathways to produce monomers like prop-2-enoic acid from inexpensive carbon sources via engineered microorganisms, representing a shift away from petrochemical feedstocks. smolecule.com Designing the final copolymer to be more easily recyclable or biodegradable is another critical aspect that aligns with green chemistry's life-cycle perspective. rsc.org
Mechanistic Investigations of Ethene Ethyl Prop 2 Enoate Copolymerization
Kinetic Modeling and Rate Analysis of Copolymerization Reactions
Kinetic modeling is essential for understanding and predicting the behavior of copolymerization reactions. For the free-radical copolymerization of ethene with comonomers like ethyl acrylate (B77674), comprehensive mathematical models have been developed to describe the molecular and compositional changes within the reactor. acs.orgresearchgate.net These models are built upon a detailed kinetic mechanism that includes numerous elementary reactions. researchgate.net By solving differential mass balance equations for the various chemical species, along with energy and momentum balances, it is possible to predict outcomes such as monomer conversion and the final properties of the copolymer. acs.org Such models are critical for optimizing high-pressure industrial processes. acs.orgresearchgate.net
The composition of a copolymer is largely dictated by the relative rates at which the two monomers add to a growing polymer chain. This relationship is quantified by monomer reactivity ratios (r₁ and r₂). In the context of ethene (M₁) and ethyl acrylate (M₂), the reactivity ratio r₁ represents the rate constant for an ethene-terminated radical adding another ethene molecule versus adding an ethyl acrylate molecule. Conversely, r₂ is the ratio for an ethyl acrylate-terminated radical adding another ethyl acrylate molecule versus an ethene molecule.
The Mayo-Lewis equation is a cornerstone of kinetic modeling used to predict copolymer composition based on these reactivity ratios. It is known that in high-pressure radical copolymerization, ethyl acrylate is generally more reactive than ethene. google.com The determination of these ratios is a key step in understanding the polymerization process. accessengineeringlibrary.com While specific, validated r₁ and r₂ values for the ethene/ethyl acrylate system under all conditions are proprietary or scattered in literature, comparative data from similar systems illustrate the concept. For instance, in the copolymerization of styrene (B11656) (St) and ethyl acrylate (EA) mediated by TEMPO, the reactivity ratios were found to be rSt = 1.17 and rEA = 0.23. researchgate.net
Table 1: Monomer Reactivity Ratios for Selected Copolymerization Systems
This table presents examples of monomer reactivity ratios for various vinyl monomers to illustrate the concept. Note that reactivity can be influenced by the specific reaction conditions and initiator system used.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Conditions | Source |
| Styrene | Ethyl Acrylate | 1.17 | 0.23 | TEMPO/BPO, 125°C | researchgate.net |
| Styrene | Methyl Acrylate | 1.002 ± 0.044 | 0.161 ± 0.018 | In the presence of nanoclay | researchgate.net |
| Methacrylic Acid | Ethyl Acrylate | 2.360 | 0.414 | Online ¹H NMR analysis | researchgate.net |
| Styrene | 2-Hydroxyethyl Acrylate | 0.28 | 0.43 | TEMPO/BPO, 125°C | researchgate.net |
The product of the reactivity ratios (r₁ * r₂) indicates the type of copolymer formed. If r₁*r₂ is close to 1, a random copolymer is formed. If it is less than 1, there is a tendency toward alternation. tandfonline.com
Chain propagation in ethene-ethyl acrylate copolymerization involves the sequential addition of monomer units to the growing radical or catalytic center. In high-pressure free-radical processes, a growing polymer chain can add either an ethene or an ethyl acrylate molecule. semanticscholar.org
However, the process is complicated by competing pathways:
β-Scission: At the high temperatures often used in these polymerizations (>150°C), the polymer backbone can cleave in a reaction known as β-scission, which also limits molecular weight.
In addition to free-radical methods, late transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), are employed for ethylene (B1197577)/acrylate copolymerization. mdpi.comacs.org These catalysts offer better tolerance for the polar acrylate group. mdpi.com The mechanism involves the migratory insertion of the monomer into the metal-alkyl bond of the catalyst center. acs.org Studies with Pd-diimine catalysts have shown that methyl acrylate insertion initially occurs in a 2,1-fashion to form a five-membered ring chelate, which is a stable resting state. mdpi.comacs.org Chain termination in these catalytic systems often occurs through β-hydride elimination, which regenerates a metal-hydride species and produces a polymer chain with a vinyl end-group. mdpi.com
Determination of Monomer Reactivity Ratios
Thermodynamic Characterization of Copolymer Formation
The entropy change in copolymerization is primarily due to the loss of translational and rotational freedom as small monomer molecules become part of a long polymer chain. An additional factor is the entropy of copolymer randomness, which relates to the disorder in the sequence of monomer units along the chain. tandfonline.comnih.gov However, this contribution is typically small, accounting for less than 5% of the total entropy change. tandfonline.com The interplay between enthalpy and entropy determines the ceiling temperature, above which polymerization is no longer thermodynamically favorable.
Density Functional Theory (DFT) calculations have been used to investigate the energetics of specific reaction pathways in metal-catalyzed copolymerization. For example, in the copolymerization of ethylene and methyl acrylate with a palladium catalyst, the energy barrier for migratory insertion of ethylene was calculated to be 18.9 kcal/mol. nih.gov Such computational studies provide insight into the relative favorability of different mechanistic steps.
High-pressure ethene copolymerization is often carried out under supercritical conditions where the reaction mixture can exist as a single, homogeneous phase or separate into two distinct fluid phases. semanticscholar.org The phase behavior of the system has a profound impact on the reaction.
Cloud-point measurements are used to define the pressure-temperature-composition limits of the single-phase region. For poly(ethylene-co-methyl acrylate) (EMA) and poly(ethylene-co-butyl acrylate) (EBA) in supercritical ethylene, the cloud-point pressure is a function of acrylate content and polymer molecular weight. acs.org
For EMA-ethylene mixtures, cloud-point pressures initially decrease as methyl acrylate content increases to about 20 mol%, but then rise rapidly with further increases in acrylate content. acs.org
For EBA-ethylene mixtures, cloud-point pressures decrease steadily with increasing butyl acrylate content up to about 40 mol%. acs.org
Table 2: Phase Behavior of Ethylene-Acrylate Copolymers in Supercritical Ethylene
This table summarizes the general trends observed for the cloud-point pressures of ethylene/acrylate copolymer solutions.
| Copolymer System | Effect of Increasing Acrylate Content | Effect of Increasing Molecular Weight | Source |
| Poly(ethylene-co-methyl acrylate) - Ethylene | Initial decrease (up to ~20 mol% MA), then rapid increase | Increase in cloud-point pressure | acs.org |
| Poly(ethylene-co-butyl acrylate) - Ethylene | Decrease (up to ~40 mol% BA), then relatively constant | Increase in cloud-point pressure | acs.org |
Polymerizing near a phase boundary can lead to copolymers with a non-statistical, or blocky, distribution of monomers, whereas synthesis deep within the single-phase region typically results in random copolymers. semanticscholar.org This is because phase separation can lead to partitioning of the monomers, with the more polar acrylate monomer concentrating in the polymer-rich phase.
Energetic Contributions to Copolymerization Processes
Influence of Reaction Parameters on Copolymer Architecture
The final structure, or architecture, of the ethene-ethyl acrylate copolymer can be carefully controlled by manipulating various reaction parameters. This includes the monomer sequence distribution (random vs. periodic), molecular weight, and degree of branching. researchgate.net
Key reaction parameters and their effects include:
Pressure and Temperature: In high-pressure polymerization, increasing pressure generally increases the solubilization of ethene, leading to a higher incorporation of ethene into the copolymer. researchgate.net Conversely, increasing the temperature can decrease ethylene content. researchgate.net Temperature also significantly affects the rates of chain transfer and β-scission, thereby influencing the polymer's molecular weight. acs.org
Catalyst/Initiator System: The choice of catalyst has a dramatic effect on the copolymer architecture. Free-radical polymerization at high pressure produces copolymers with a certain level of branching. acs.org In contrast, late transition metal catalysts can produce a variety of architectures. For example, certain pyridylimino Ni(II) catalysts can produce hyperbranched poly(ethylene-co-methyl acrylate)s. acs.org The catalyst structure itself is critical; mechanistic studies on Pd-diimine catalysts show that ligand structure (e.g., using a bulky cyclophane ligand) can hinder olefin exchange and lead to much higher acrylate incorporation than with standard catalysts. nih.gov
Additives: The addition of certain compounds can "switch" the behavior of a catalyst. For instance, in a dinickel-catalyzed system for ethylene/acrylate copolymerization, the addition of sodium borate (B1201080) (NaBArF₂₄) led to a more than three-fold increase in activity, accompanied by a decrease in both acrylate incorporation and copolymer molecular weight. acs.org This demonstrates that cation binding can serve as a switch to tune the catalytic performance. acs.org
By carefully selecting these parameters, it is possible to tailor the properties of ethene-ethyl acrylate copolymers for specific applications, from highly flexible materials with high acrylate content to tougher materials with properties closer to low-density polyethylene (B3416737). acs.org
Temperature and Pressure Effects on Copolymer Composition
The composition of ethene-ethyl prop-2-enoate copolymers is highly sensitive to the polymerization conditions, particularly temperature and pressure. These parameters primarily influence the reactivity ratios of the two monomers, which in turn dictate the incorporation of each monomer into the polymer chain.
In free-radical copolymerization, the composition of the copolymer is described by the Mayo-Lewis equation, which utilizes the reactivity ratios, r1 (for ethene, E) and r2 (for ethyl prop-2-enoate, EA). The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for the radical adding to the other monomer.
Temperature Effects: Generally, an increase in polymerization temperature leads to a decrease in the incorporation of ethene into the copolymer. This is because the activation energy for the homopolymerization of ethylene is higher than that for the cross-propagation reaction with ethyl prop-2-enoate. As the temperature rises, the ethene reactivity ratio (rE) tends to increase, while the ethyl prop-2-enoate reactivity ratio (rEA) decreases. researchgate.netsci-hub.se This results in a lower relative rate of ethene incorporation.
Pressure Effects: High pressure is a key parameter in the copolymerization of ethene with acrylates. An increase in pressure generally leads to a higher incorporation of ethene into the copolymer. uc.edu This is attributed to the increased concentration of ethene in the reaction phase at higher pressures. The propagation rate of polymerization increases with pressure, which can lead to higher density polyethylene with less short-chain branching. uc.edu The reactivity ratios can change significantly with pressure, especially for ethene. uc.edu
The following table presents typical reactivity ratios for the copolymerization of ethene with acrylic esters under high pressure, which can be considered indicative for the ethene-ethyl prop-2-enoate system.
Table 1: Reactivity Ratios for Ethene (rE) and Acrylate (rA) Copolymerization at High Pressure
| Monomer System | Temperature (°C) | Pressure (bar) | rE | rA |
|---|---|---|---|---|
| Ethene/Methyl Acrylate | 220 | 2000 | 0.045 ± 0.002 | 5.3 ± 0.2 |
| Ethene/Methyl Acrylate | 290 | 2000 | > 0.045 | < 5.3 |
| Ethene/2-Ethylhexyl Acrylate | 220 | 2000 | 0.050 ± 0.002 | 3.9 ± 0.9 |
| Ethene/Butyl Acrylate | 130-225 | 1500-2500 | ~0.03-0.05 | ~4-12 |
| Ethene/Ethyl Acrylate | 180 | 207 | 0.04 | 2.2 ± 0.7 |
This table is generated based on data from multiple sources. researchgate.netsci-hub.seuc.edu
Role of Initiators and Chain Transfer Agents in Polymerization Control
The selection of initiators and the use of chain transfer agents are critical for controlling the kinetics of the copolymerization and the molecular weight of the resulting polymer.
Initiators: The free-radical copolymerization of ethene and ethyl prop-2-enoate is typically initiated by the thermal decomposition of radical initiators. Common initiators include peroxides and azo compounds. The choice of initiator influences the polymerization rate and the temperature at which the process is carried out. For high-pressure polymerization, a continuous feed of initiator is often necessary to maintain a steady reaction rate. google.com The efficiency of the initiator can be affected by the reaction conditions, and in some cases, a blend of initiators with different decomposition kinetics is used to control the polymerization across different temperature zones in a reactor. google.com
Chain Transfer Agents: Chain transfer agents are employed to regulate the molecular weight of the copolymer. These agents work by terminating a growing polymer chain and initiating a new one. For ethylene-acrylate copolymerization, various chain transfer agents can be utilized, including mercaptans (e.g., methyl 3-mercaptopropionate, dodecyl mercaptan), and silanes. google.comacs.org The effectiveness of a chain transfer agent depends on its transfer constant, which is a measure of its reactivity towards the growing polymer radical. The use of chain transfer agents is essential for producing copolymers with specific melt flow characteristics and processability. google.com In some cases, the monomer itself or the solvent can act as a chain transfer agent, influencing the final polymer properties.
Solvent Interactions and Their Impact on Polymerization
The choice of solvent can have a profound impact on the copolymerization of ethene and ethyl prop-2-enoate, affecting both the reaction kinetics and the copolymer composition. While high-pressure polymerization can be carried out in bulk, the use of a solvent can help to manage the reaction heat and viscosity.
The polarity of the solvent plays a crucial role. In the case of copolymers containing functional monomers like acrylates, hydrogen-bonding interactions between the solvent and the monomer or the polymer can significantly alter the reactivity of the monomers. researchgate.netmdpi.com For instance, polar, hydrogen-bond-donating solvents can interact with the carbonyl group of the ethyl prop-2-enoate, thereby affecting its electron density and steric hindrance, which in turn influences its reactivity ratio. researchgate.netacs.org
Studies on similar acrylate systems have shown that the choice of solvent can alter the relative incorporation of the functional monomer into the copolymer. researchgate.netmdpi.com For example, a non-polar solvent might favor the incorporation of the more polar acrylate monomer, while a polar, protic solvent could lead to a decrease in its incorporation due to strong interactions with the monomer. mdpi.com The solvent can also affect the phase behavior of the reaction mixture, especially under high-pressure conditions, which is critical for maintaining a homogeneous reaction environment. researchgate.net
In-situ Spectroscopic Monitoring of Copolymerization Processes
Real-time monitoring of the copolymerization process is essential for understanding the reaction kinetics, mechanism, and for process control. In-situ spectroscopic techniques are powerful tools for achieving this.
FTIR and Raman Spectroscopy for Real-time Kinetic Analysis
FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the concentration of monomers during the copolymerization. cnjournals.com The C=C stretching vibration of both ethene and ethyl prop-2-enoate have characteristic absorption bands in the infrared spectrum. By tracking the decrease in the intensity of these bands over time, the rate of consumption of each monomer can be determined, providing real-time kinetic data. This allows for the calculation of polymerization rates and the evolution of copolymer composition throughout the reaction. u-fukui.ac.jp
Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time kinetic analysis of polymerization reactions. semi.ac.cnnih.gov Similar to FTIR, the C=C stretching vibrations of the monomers give rise to distinct Raman signals. An advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it particularly suitable for emulsion or solution polymerization in aqueous media. The intensity of the Raman bands corresponding to the monomers can be monitored to determine the polymerization kinetics. semi.ac.cn Furthermore, subtle shifts in the Raman spectra can provide information about changes in the local chemical environment and intermolecular interactions. researchgate.net
NMR Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed mechanistic investigation and microstructural analysis of ethene-ethyl prop-2-enoate copolymers. ontosight.aiiupac.org While typically performed on the final polymer product, low-temperature and in-situ NMR experiments can provide invaluable insights into the polymerization mechanism. mdpi.com
By analyzing the 1H and 13C NMR spectra of the copolymer, detailed information about its microstructure can be obtained, including:
Monomer Sequence Distribution: Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to identify the different monomer sequences (e.g., E-E, E-A, A-A dyads and triads) within the polymer chain. iupac.org This information is crucial for understanding the monomer reactivity ratios and the randomness of the copolymer.
Branching and End-groups: NMR spectroscopy can identify and quantify the presence of short- and long-chain branches, as well as the nature of the polymer chain end-groups. acs.org This provides insights into chain transfer and termination mechanisms.
Stereochemistry: For certain types of polymerization, NMR can be used to determine the tacticity of the polymer chain, which relates to the stereochemical arrangement of the monomer units.
Low-temperature NMR studies on model systems have been instrumental in identifying and characterizing key intermediates in the catalytic copolymerization of ethylene with acrylates, helping to elucidate the insertion mechanism and the nature of the active species. mdpi.com
Advanced Characterization Techniques for Ethene Ethyl Prop 2 Enoate Copolymers
Spectroscopic Analysis of Copolymer Microstructure
Spectroscopic methods are indispensable for elucidating the detailed molecular architecture of ethene-ethyl prop-2-enoate copolymers.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence Distribution
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful technique for determining the monomer sequence distribution in ethene-ethyl prop-2-enoate copolymers. scispace.com The chemical shifts of the carbon atoms are sensitive to their local environment, allowing for the identification and quantification of different monomer sequences (dyads, triads, and even pentads). scispace.comdoi.org Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to resolve complex, overlapping signals in the one-dimensional spectra, providing more detailed microstructural information. iupac.org
The quantitative analysis of ¹³C NMR spectra allows for the calculation of the mole fractions of different triad (B1167595) sequences, which provides information about the randomness or blockiness of the copolymer chain. doi.orgresearchgate.net For instance, the relative intensities of the carbonyl carbon signals can be used to determine the distribution of EAE, EEE, and AEA triads (where E represents an ethyl prop-2-enoate unit and A represents an ethene unit). doi.org
Table 1: Representative ¹³C NMR Chemical Shift Assignments for Ethene-Acrylate Copolymer Sequences
| Sequence | Carbon Atom | Chemical Shift (ppm) |
| Ethene-rich sequences | Methylene (-CH₂-) | 25-35 |
| Ethyl prop-2-enoate | Carbonyl (-C=O) | 170-176 |
| Ethyl prop-2-enoate | Quaternary Carbon | 40-45 |
| Ethyl prop-2-enoate | Methoxy (-OCH₃) | 51-52 |
| Ethyl prop-2-enoate | Backbone (-CH-) | 40-50 |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and copolymer composition.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Structural Insights
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the structural characteristics of ethene-ethyl prop-2-enoate copolymers.
FTIR spectroscopy is particularly useful for identifying the characteristic absorption bands of the ester group in ethyl prop-2-enoate and the hydrocarbon backbone of ethene. The strong carbonyl (C=O) stretching vibration of the ester group is a prominent feature in the FTIR spectrum. spm.com.cn The ratio of the absorbances of specific peaks can be used to determine the weight percent of the acrylate (B77674) monomer in the copolymer. google.com
Raman spectroscopy is highly sensitive to the conformational order and crystallinity of the polymer chains. conicet.gov.armdpi.com It can be used to differentiate between crystalline and amorphous phases within the copolymer. conicet.gov.arresearchgate.net For example, specific Raman bands can be assigned to the orthorhombic crystalline phase of polyethylene (B3416737) segments. researchgate.net The degree of crystallinity can be estimated from the relative intensities of these bands. researchgate.net
Table 2: Key Vibrational Band Assignments for Ethene-Ethyl Prop-2-enoate Copolymers
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature | Technique |
| ~2920 | C-H stretching | -CH₂- (Ethene) | FTIR, Raman |
| ~2850 | C-H stretching | -CH₂- (Ethene) | FTIR, Raman |
| ~1735 | C=O stretching | Ester | FTIR |
| ~1460 | CH₂ scissoring/bending | -CH₂- (Ethene) | FTIR, Raman |
| ~1295 | CH₂ twisting | Crystalline Phase (Ethene) | Raman |
| ~1160 | C-O-C stretching | Ester | FTIR |
X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of the copolymer, typically within the top 1-10 nanometers. nih.gov This is particularly important for applications where surface properties, such as adhesion and wettability, are critical.
By analyzing the kinetic energies of photoelectrons emitted from the sample upon X-ray irradiation, XPS can identify the elements present (e.g., carbon, oxygen) and their relative concentrations. nih.govresearchgate.net High-resolution scans of individual elemental peaks can provide information about the chemical bonding environment. For example, the C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H bonds from the polyethylene backbone and C-O and O-C=O bonds from the ethyl prop-2-enoate units. researchgate.net Angle-resolved XPS (ARXPS) can be used to probe the composition at different depths from the surface. nih.govsci-hub.se
Table 3: Representative XPS Data for a Copolymer Surface
| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |
| C 1s | ~285.0 | 75 | C-C, C-H |
| ~286.5 | 10 | C-O | |
| ~289.0 | 5 | O-C=O | |
| O 1s | ~532.5 | 10 | C=O |
| ~533.8 | - | C-O |
Note: Values are illustrative and depend on the specific copolymer composition and surface treatment.
Chromatographic Methods for Molar Mass and Compositional Heterogeneity
Chromatographic techniques are essential for separating copolymer molecules based on their size and chemical composition, providing crucial information on molar mass distribution and compositional heterogeneity.
Size Exclusion Chromatography (SEC) with Multi-Detector Systems
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. polyanalytik.com When coupled with multiple detectors, such as a refractive index (RI) detector, a UV-Vis detector, a multi-angle light scattering (MALS) detector, and a viscometer, SEC can provide comprehensive information about the molar mass distribution (MMD), average molar masses (Mn, Mw), and intrinsic viscosity of the copolymer. polymerchar.comvt.edupolymerchar.com
The use of a MALS detector allows for the determination of the absolute molar mass without the need for column calibration with polymer standards of the same composition. rsc.orgnih.gov A triple-detector system (RI, MALS, and viscometer) can provide information on the polymer's branching architecture. polyanalytik.com For copolymers where the composition varies with molar mass, a combination of detectors (e.g., UV and RI) can be used to determine the compositional drift across the molar mass distribution. amazonaws.com
Two-Dimensional Liquid Chromatography (2D-LC)
Two-dimensional liquid chromatography (2D-LC) is a powerful technique for characterizing complex polymers that are heterogeneous in more than one property, such as molar mass and chemical composition. fraunhofer.de In a typical 2D-LC setup for ethene-ethyl prop-2-enoate copolymers, the first dimension separates the copolymer based on its chemical composition using high-performance liquid chromatography (HPLC), while the second dimension separates the fractions from the first dimension by their molar mass using SEC. nih.govresearchgate.net
This hyphenated technique provides a two-dimensional contour plot that visualizes the distribution of chemical composition as a function of molar mass. ippi.ac.irchromatographyonline.com This allows for the identification of different copolymer components, such as homopolymer contaminants or copolymer fractions with varying comonomer content. fraunhofer.de
Thermal Analysis for Phase and Structural Transitions
Thermal analysis techniques are fundamental in understanding the behavior of EEA copolymers as a function of temperature. These methods reveal key transitions that dictate the material's processing window and end-use performance.
Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions in EEA copolymers, specifically the glass transition temperature (Tg) and crystalline melting behavior. The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The crystalline melting temperature (Tm) is the point at which the crystalline domains within the polymer melt.
The ratio of ethylene (B1197577) to ethyl acrylate in the copolymer significantly influences these thermal properties. ontosight.ai An increase in the ethyl acrylate content generally leads to a decrease in the glass transition temperature, which enhances flexibility, particularly at low temperatures. ontosight.ai Conversely, the crystalline melting behavior is primarily dictated by the ethylene segments. Copolymers with a higher ethylene content and more regular microstructures tend to exhibit a more defined melting peak and higher crystallinity. researchgate.net
| Property | Influencing Factor | Trend |
| Glass Transition Temperature (Tg) | Increasing Ethyl Acrylate Content | Decreases, enhancing flexibility ontosight.ai |
| Crystalline Melting Temperature (Tm) | Higher Ethylene Content & Regularity | Increases, indicating higher crystallinity researchgate.net |
| Crystallinity | Low Ethyl Acrylate Content & Periodic Microstructure | Higher crystallinity researchgate.net |
Table 1: Influence of Composition on Thermal Properties of EEA Copolymers as Measured by DSC
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of EEA copolymers by measuring the change in mass as a function of temperature. This analysis determines the onset temperature of degradation and provides information about the material's stability at elevated temperatures.
Studies have shown that EEA copolymers are generally more thermally stable than poly(ethyl acrylate) (PEA) but less stable than low-density polyethylene (LDPE) in an inert atmosphere. researchgate.net However, in the presence of air, EEA copolymers can exhibit greater stability than LDPE. researchgate.net The thermal stability of EEA copolymers can be influenced by the ethyl acrylate content. Research indicates that some EEA copolymers are stable up to 250 °C, while others show stability up to 350 °C. researchgate.net The degradation of EEA copolymers can proceed through mechanisms such as ester pyrolysis, leading to the formation of products like ethylene and butylene. researchgate.net
| Copolymer | Onset of Degradation (Nitrogen Atmosphere) | Key Degradation Products |
| Ethylene-Ethyl Acrylate (EEA) | ~250-350 °C researchgate.net | Ethylene, Butylene (from ester pyrolysis) researchgate.net |
| Low-Density Polyethylene (LDPE) | Higher than EEA researchgate.net | N/A |
| Poly(ethyl acrylate) (PEA) | Lower than EEA researchgate.net | N/A |
Table 2: Comparative Thermal Stability of EEA and Related Polymers by TGA
Differential Scanning Calorimetry (DSC) for Glass Transition and Crystalline Melting Behavior
Morphological and Supramolecular Characterization
Understanding the surface and bulk morphology of EEA copolymers is crucial for predicting their physical properties and performance. Various microscopy and scattering techniques are utilized to probe the structure at different length scales.
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography of EEA copolymers. researchgate.net This technique is particularly useful for visualizing the lamellar structure of semicrystalline polymers and can be used to study phase separation in polymer blends. researchgate.net In tapping mode, AFM can provide information on the local mechanical properties, allowing for the differentiation between harder crystalline phases and softer amorphous phases on the surface. researchgate.net
For EEA copolymers, AFM can reveal the distribution of crystalline and amorphous domains, which is influenced by the copolymer composition and thermal history. researchgate.net The surface roughness and phase behavior observed by AFM can be correlated with the material's adhesive and surface properties. Studies on similar copolymer systems have utilized AFM to characterize particle packing and coalescence, providing insights into film formation. researchgate.net
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for examining the bulk and surface morphology of EEA copolymers. thermofisher.com SEM provides detailed images of the surface, revealing features like spherulitic structures, cracks, and the dispersion of different phases in blends. scispace.com TEM, on the other hand, allows for the visualization of the internal structure of the material, including the arrangement of crystalline and amorphous domains within the bulk. thermofisher.comredalyc.org
In studies of blends containing EEA terpolymers, SEM and TEM have been used to reveal complex phase morphologies, including the presence of elastomeric particles. redalyc.org For instance, in blends of polycarbonate with ethylene-methyl acrylate (a related copolymer), SEM has shown a two-phase morphology with dispersed rubbery domains. scispace.com The size and distribution of these domains, as observed by electron microscopy, are critical to the mechanical properties of the blend. researchgate.net
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential techniques for characterizing the crystalline and nanoscale structure of EEA copolymers. WAXS provides information about the crystalline structure, including the unit cell parameters and the degree of crystallinity, by analyzing the diffraction of X-rays at wide angles. libretexts.orgmeasurlabs.com SAXS, which measures scattering at small angles, gives insights into the larger-scale structure, such as the lamellar morphology and the spacing between crystalline domains. researchgate.net
For EEA copolymers, WAXS can be used to identify the crystalline phases present, which are typically related to the polyethylene segments. researchgate.net The degree of crystallinity determined by WAXS can be correlated with the thermal properties measured by DSC. chula.ac.th SAXS studies can provide details about the lamellar thickness and the long period, which is the sum of the crystalline and amorphous layer thicknesses. researchgate.netacs.org These structural parameters are influenced by factors such as the comonomer content and the crystallization conditions. researchgate.netvt.edu
| Technique | Information Obtained | Relevance to EEA Copolymers |
| WAXS | Crystalline structure, degree of crystallinity, interatomic spacing measurlabs.com | Identifies PE-like crystalline domains and quantifies crystallinity researchgate.net |
| SAXS | Lamellar morphology, long period, nanoscale phase separation researchgate.net | Characterizes the size and arrangement of crystalline and amorphous regions acs.org |
Table 3: Application of X-ray Scattering Techniques to EEA Copolymers
Electron Microscopy (TEM, SEM) for Bulk and Surface Morphology
Rheological Characterization for Viscoelastic and Processing Behavior
Rheological analysis of ethene-ethyl prop-2-enoate copolymers reveals a wealth of information about their molecular architecture, including the effects of comonomer content, molecular weight distribution, and branching. google.com This characterization is crucial for predicting how the material will behave during high-shear processes such as injection molding and low-shear processes like film blowing and thermoforming. google.comprinceton.edu
Dynamic Mechanical Analysis (DMA) is a powerful technique used to probe the viscoelastic nature of polymers by applying a small, oscillatory stress and measuring the resultant strain. google.comgoogle.com This analysis resolves the material's response into two components: the storage modulus (G'), which represents the elastic portion (energy stored), and the loss modulus (G''), which represents the viscous portion (energy dissipated as heat). The ratio of these two, the loss tangent (tan δ = G''/G'), provides a measure of the material's damping characteristics.
Research into linear analogues of poly(ethylene-co-ethyl acrylate) (EEA) has demonstrated the profound effect of ethyl prop-2-enoate incorporation on the copolymer's dynamic mechanical properties. osti.gov As the molar percentage of the acrylate comonomer increases, the bulky ethyl acrylate groups disrupt the packing of the polyethylene chains, which in turn decreases the crystallinity of the material. osti.gov This change in microstructure has a direct impact on the viscoelastic properties.
A key finding is the influence of functionalization on the glass transition temperature (T_g), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. Studies have shown that with greater incorporation of ethyl prop-2-enoate, the T_g of the copolymer decreases. osti.gov Similarly, the storage modulus in the rubbery plateau region, which is an indicator of the material's stiffness above the T_g, also decreases with higher functionalization. osti.gov This indicates that increasing the ethyl prop-2-enoate content leads to a softer, more flexible material at a given temperature.
Table 1: Effect of Ethyl Prop-2-enoate Content on Viscoelastic Properties of Linear EEA Copolymers
| Property | Low Ethyl Prop-2-enoate Content | High Ethyl Prop-2-enoate Content (up to 18 mol %) | Reference |
|---|---|---|---|
| Glass Transition Temperature (T_g) | Higher | Lower | osti.gov |
| Storage Modulus (G') in Rubbery Regime | Higher | Lower | osti.gov |
| Crystallinity | Higher | Lower | osti.gov |
| Melting Temperature (T_m) | Higher | Lower | osti.gov |
The viscous and elastic properties determined by DMA are critical performance indicators for the final application. google.comgoogle.com For instance, a patent for ethylene-alkyl acrylate copolymers highlights the importance of the loss tangent value, specifying that a smaller difference between the maximum and minimum loss tangent values within a specific temperature range (32°–140° F) indicates desirable properties. google.com
Melt rheology investigates the flow behavior of the polymer in its molten state, which is directly relevant to melt processing operations like extrusion and injection molding. mdpi.com These techniques provide data on properties such as melt viscosity, melt strength, and strain hardening, which are essential for predicting processability and preventing defects in the final product. google.comgoogle.com
Small-amplitude oscillatory shear (SAOS) tests are commonly used to characterize the linear viscoelastic properties of the polymer melt. researchgate.net By measuring the storage (G') and loss (G'') moduli as a function of frequency, a "master curve" can be constructed using time-temperature superposition principles, providing insight into the polymer's relaxation behavior over a wide range of time scales. princeton.edu For ethene-ethyl prop-2-enoate and similar copolymers, the melt rheology is highly sensitive to the copolymer composition and molecular structure.
The blending of branched ethene-ethyl prop-2-enoate copolymers with other polymers is a strategy used to achieve favorable rheological properties for processes like foaming and thermoforming. google.com Key parameters measured to predict performance include:
Melt Flow Rate (MFR) or Melt Index (MI) : An empirical measure of the ease of flow of a molten polymer. Copolymers designed for high melt strength applications typically have a low MFR. For example, some ethylene-acrylate copolymers for blending have MFR values (ASTM D1238-13, 190°C, 2.16 kg) of less than 4 g/10 min. google.com
Zero-Shear Viscosity (η₀) : The viscosity at very low shear rates, which relates to the polymer's molecular weight. Certain ethylene-acrylate copolymers can exhibit a zero-shear viscosity of around 500 kPa·s at 190°C. google.com
Strain Hardening Ratio : A measure of the increase in elongational viscosity as the material is stretched. A high strain hardening ratio (e.g., greater than 1 to about 10) is beneficial for processes that involve stretching the melt, such as film blowing and thermoforming, as it helps prevent excessive sagging or thinning. google.com
Table 2: Representative Melt Rheology Properties for Process Optimization
| Rheological Property | Typical Value/Range | Significance for Processing | Reference |
|---|---|---|---|
| Melt Flow Rate (MFR) | < 4 g/10 min | Indicates higher melt strength suitable for foaming/thermoforming. | google.com |
| Strain Hardening Ratio | > 1 to ~10 | Enhances melt stability in extensional flow processes (e.g., film blowing, thermoforming). | google.com |
| Zero-Shear Viscosity (η₀) | ~500 kPa·s at 190°C | Reflects high molecular weight and entanglement, contributing to melt strength. | google.com |
The relationship between the phase angle (δ) and the complex modulus (|G*|), known as a van Gurp-Palmen plot, can also provide a rapid and reliable method for determining the composition of ethylene-α-olefin copolymers, which is a testament to the sensitivity of rheological measurements to copolymer structure. researchgate.net Ultimately, understanding the melt rheological behavior is crucial for controlling the morphology and properties of the final product, whether it is an extruded film, a molded part, or a complex blend. nih.gov
Structure Performance Relationships in Ethene Ethyl Prop 2 Enoate Copolymer Materials
Impact of Copolymer Composition on Macroscopic Material Attributes
The ratio of ethene to ethyl prop-2-enoate is a primary determinant of the material's final characteristics. smolecule.com By adjusting the comonomer feed during synthesis, manufacturers can navigate a broad spectrum of properties, from rigid plastics to flexible elastomers.
The concentration of ethyl prop-2-enoate (ethyl acrylate) units within the polymer chain has a profound and predictable effect on the mechanical behavior of the copolymer. The bulky and polar ester side groups of ethyl prop-2-enoate disrupt the regular, linear structure of polyethylene (B3416737), hindering the ability of the polymer chains to pack into crystalline lattices. vt.edu This disruption of crystallinity is a key factor in the observed changes in mechanical properties.
As the ethyl prop-2-enoate content increases, there is a general trend of decreasing hardness, modulus, and tensile strength, while flexibility, elongation at break, and impact strength are enhanced. For instance, copolymers with a lower ethyl acrylate (B77674) content (e.g., under 10 wt%) retain more polyethylene-like characteristics, such as higher stiffness and melting points. google.com Conversely, increasing the ethyl acrylate content to 20-40 wt% results in a significantly more flexible and tougher material. google.com This is because the amorphous regions, enriched by the ethyl prop-2-enoate units, allow for greater chain mobility and energy absorption before failure.
Table 1: Effect of Ethyl Prop-2-enoate Content on Mechanical Properties (Illustrative Data)
| Ethyl Prop-2-enoate Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness (Durometer) |
|---|---|---|---|
| 5 | 15 | 500 | D60 |
| 15 | 10 | 700 | D50 |
| 25 | 5 | 850 | A90 |
This table presents illustrative data based on general trends for ethene-ethyl acrylate copolymers. Actual values may vary depending on molar mass, distribution, and processing conditions.
Influence of Ethyl Prop-2-enoate Content on Mechanical Performance
Effect of Molar Mass and Distribution on Performance Qualities
The length of the polymer chains (molar mass) and the breadth of the distribution of chain lengths (polydispersity) are crucial secondary parameters that significantly influence the performance of ethene-ethyl prop-2-enoate copolymers. nih.gov
For a fixed copolymer composition, increasing the average molar mass (molecular weight) generally enhances properties related to material toughness and ductility. Longer polymer chains lead to a greater number of intermolecular entanglements. These entanglements act as physical cross-links, enabling the material to absorb more energy before fracturing. Consequently, higher molar mass copolymers typically exhibit superior impact resistance, tear strength, and tensile toughness. researchgate.net While extremely high molecular weights can make processing more difficult, they are essential for applications demanding maximum durability. nih.gov
Table 2: Relationship between Molar Mass and Toughness (Conceptual)
| Average Molar Mass ( g/mol ) | Entanglement Density | Ductility | Impact Strength |
|---|---|---|---|
| Low | Low | Lower | Low |
| Medium | Medium | Good | Good |
| High | High | Excellent | Excellent |
Polydispersity, or the molecular weight distribution (MWD), describes the heterogeneity of chain lengths within the polymer sample. A narrow MWD (polydispersity index, PDI, approaching 1) indicates that all polymer chains are of a similar length, whereas a broad MWD (higher PDI) signifies a wide range of chain lengths. nih.gov
Correlation between Molar Mass and Ductility/Toughness
Influence of Crystallinity and Morphology on Macroscopic Behavior
The solid-state structure, or morphology, of ethene-ethyl prop-2-enoate copolymers is a semi-crystalline system composed of ordered crystalline regions (lamellae) embedded within a disordered amorphous phase. The degree of crystallinity—the weight fraction of the crystalline phase—is a direct consequence of the copolymer's composition and thermal history, and it profoundly influences the material's macroscopic behavior. vt.edu
Table 3: Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| Ethene | Ethylene (B1197577) |
| Ethyl prop-2-enoate | Ethyl acrylate |
| Ethene;ethyl prop-2-enoate | Ethylene-ethyl acrylate copolymer |
Relationship between Crystallinity and Mechanical Strength
The mechanical properties of ethene-ethyl prop-2-enoate copolymers are strongly influenced by their degree of crystallinity. The ethylene segments of the copolymer are capable of crystallizing, forming lamellar structures that act as physical crosslinks, reinforcing the amorphous matrix. This crystalline phase imparts stiffness and tensile strength to the material.
The relationship between comonomer content, crystallinity, and mechanical properties can be summarized as follows:
Higher Ethene Content: Leads to higher crystallinity, resulting in increased tensile strength and stiffness. However, it may also lead to lower flexibility and impact strength.
Higher Ethyl Prop-2-enoate Content: Results in lower crystallinity, leading to enhanced flexibility, and improved low-temperature performance. datapdf.com Tensile strength and hardness generally decrease with increasing acrylate content.
Ionizing radiation can be used to crosslink these copolymers, which enhances tensile strength and impact resistance. datapdf.com This allows the material to be used at temperatures above the crystalline melting point for certain applications. datapdf.com
A study on blends of ethylene-methyl acrylate-acrylic acid terpolymers with ethylene-acrylic acid copolymers showed a synergistic effect in tensile strength and hardness for the blend with the highest acrylic acid content. chula.ac.th This was attributed to higher crystallinity compared to the individual components. chula.ac.th
Table 1: Effect of Ethyl Acrylate Content on the Mechanical Properties of Ethene-Ethyl Prop-2-enoate Copolymers
| Ethyl Acrylate Content (wt%) | Tensile Strength (psi) | Elongation (%) | Melting Point (°F) |
| 18 | 1370 | 505 | 189 |
| Conventional (same wt%) | 1040 | 445 | - |
Note: Data extracted from a comparative example of a terpolymer versus a conventional ethylene-methyl acrylate copolymer with the same comonomer content and melt index. google.com
Control of Morphology for Enhanced Optical Properties
The optical properties of ethene-ethyl prop-2-enoate copolymers, such as clarity and haze, are governed by the size and distribution of crystalline structures within the polymer matrix. Large spherulites can scatter light, leading to a hazy or opaque appearance. To enhance optical properties, it is crucial to control the morphology by minimizing the size of these crystalline domains.
The incorporation of ethyl prop-2-enoate disrupts the crystallization process, leading to smaller and less perfect crystals. This reduction in crystallite size minimizes light scattering, resulting in improved clarity and lower haze. Therefore, higher ethyl prop-2-enoate content generally leads to better optical properties.
Processing conditions also play a significant role in controlling morphology. Rapid cooling from the melt (quenching) can "freeze" a more amorphous structure, preventing the formation of large spherulites and thus enhancing optical clarity.
Research on propylene (B89431)/ethylene copolymers has shown that higher comonomer content and faster cooling rates lead to improved haze, clarity, and transparency. vt.edu The study found that smaller-scale morphologies scatter less light, resulting in better optical properties. vt.edu While this study was on a different copolymer system, the fundamental principles of controlling morphology to enhance optical properties are applicable to ethene-ethyl prop-2-enoate copolymers as well. The engineering of the polymer backbone can be used to control the electronic structure and morphology of the chains. diva-portal.orgaip.org
Crosslinking and Blending Strategies for Performance Tuning
To further enhance the performance of ethene-ethyl prop-2-enoate copolymers, various modification strategies such as crosslinking and blending are employed. These techniques allow for the fine-tuning of properties to meet the demands of specific and often challenging applications.
Peroxide-Initiated Crosslinking of Ethene-Ethyl Prop-2-enoate Copolymers
Crosslinking is a process that creates a three-dimensional network structure within the polymer, significantly improving its thermal stability, chemical resistance, and mechanical properties. For ethene-ethyl prop-2-enoate copolymers, peroxide-initiated crosslinking is a common and effective method.
In this process, a peroxide initiator is blended with the copolymer and then decomposed by heat. This generates free radicals that abstract hydrogen atoms from the polymer chains, creating polymer radicals. These polymer radicals can then combine to form covalent crosslinks. The presence of the acrylate group can influence the crosslinking efficiency.
The degree of crosslinking can be controlled by the type and concentration of the peroxide, as well as the temperature and time of the curing process. Increased crosslink density generally leads to:
Higher tensile strength and modulus.
Improved compression set.
Enhanced resistance to oils and solvents.
Increased service temperature.
Ionizing radiation is another method that can be used to crosslink these copolymers, resulting in increased tensile strength, impact strength, and stress crack resistance. datapdf.com This allows the crosslinked material to be used in applications above its crystalline melting point. datapdf.com
Graft Copolymerization for Surface Modification
Graft copolymerization is a technique used to modify the surface properties of a polymer without altering its bulk characteristics. This is achieved by chemically bonding new polymer chains (grafts) onto the existing polymer backbone. mdpi.com For ethene-ethyl prop-2-enoate copolymers, graft copolymerization can be used to improve adhesion, compatibility with other materials, and introduce new functionalities.
One common approach involves grafting maleic anhydride (B1165640) onto the copolymer backbone. The maleic anhydride units can then react with a variety of other molecules, such as amines or alcohols, to impart desired surface properties. For instance, grafting with amino-terminated polydimethylsiloxane (B3030410) can be used to create a surface with low friction and improved release characteristics. researchgate.net
The process of grafting can be initiated by free radicals, often in a reactive extrusion process. google.com The carboxylic acid groups present in ethylene-acrylic acid copolymers can also serve as grafting sites for the covalent attachment of other molecules. researchgate.net
Polymer Blends and Composites Incorporating Ethene-Ethyl Prop-2-enoate Copolymers
Blending ethene-ethyl prop-2-enoate copolymers with other polymers is a cost-effective way to achieve a desired balance of properties. Due to the polar nature of the ethyl prop-2-enoate groups, these copolymers often exhibit good compatibility with a range of other polymers, including polar and non-polar materials. datapdf.com
Common blending partners include:
Polyolefins (e.g., Polyethylene, Polypropylene): Blending with polyolefins can improve the impact strength and flexibility of the polyolefin, while the polyolefin can enhance the stiffness and heat resistance of the EEA copolymer. researchgate.net
Polyamides (PA): EEA copolymers, particularly those functionalized with maleic anhydride, can act as compatibilizers in PA/polyolefin blends, improving interfacial adhesion and mechanical properties.
Polylactic Acid (PLA): Ethene-ethyl prop-2-enoate copolymers can be blended with PLA to enhance its toughness and flexibility. google.com
In addition to polymer blends, ethene-ethyl prop-2-enoate copolymers are also used as a matrix or a compatibilizer in composite materials. Their polarity enhances their ability to wet and bond to fillers and reinforcements such as glass fibers, minerals, and nanoclays, leading to composites with improved mechanical strength and dimensional stability.
Theoretical and Computational Studies of Ethene Ethyl Prop 2 Enoate Systems
Quantum Mechanical Calculations of Monomer Reactivity and Polymerization Energetics
Quantum mechanical (QM) calculations are essential for understanding the fundamental chemical processes of polymerization at the atomic level. They provide detailed information about the electronic structure of monomers and the energy landscapes of reaction pathways.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying the reactivity of monomers like ethene and ethyl prop-2-enoate. The theory is based on the principle that the total energy of a system is a unique functional of its electron density. tum.de
DFT calculations can elucidate the electronic properties of the monomers, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting their reactivity in copolymerization. For instance, the vinyl group in both ethene and ethyl prop-2-enoate is the site of reaction, but the ester group in ethyl prop-2-enoate influences the electron density and, consequently, its reactivity compared to ethene.
Hybrid functionals, such as B3LYP, are commonly employed in DFT studies of organic molecules. However, for specific applications, the choice of functional is critical to avoid potential inaccuracies, such as the overestimation of electron delocalization. Advanced DFT calculations can be used to map out the entire reaction pathway for polymerization, identifying intermediates and transition states. mdpi.comresearchgate.netresearchgate.net For example, in the palladium-catalyzed copolymerization of ethylene (B1197577) with other polar monomers, DFT has been used to investigate the insertion mechanism of the monomers into the polymer chain, comparing different possible routes (e.g., cis- vs. trans-insertion) and determining the associated energy barriers. mdpi.com
Table 1: Representative DFT Functionals and Their Applications
| Functional | Type | Typical Application in Polymer Chemistry |
| B3LYP | Hybrid | Widely used for geometry optimization and electronic structure calculation of organic molecules. |
| ωB97X-D | Range-Separated Hybrid | Good for non-covalent interactions and reaction barrier heights. mdpi.comresearchgate.net |
| M06-2X | Hybrid Meta-GGA | Often provides good accuracy for main-group thermochemistry and kinetics. |
| PBE | GGA | Common for solid-state and periodic systems, but can be less accurate for molecular properties than hybrid functionals. |
This table is generated based on general knowledge of computational chemistry and supported by findings in the search results.
Research on related systems, such as the copolymerization of ethylene with cyclopropenone, has demonstrated the power of DFT in elucidating complex reaction mechanisms. mdpi.com These studies calculate the Gibbs free energy profiles for monomer insertion, providing a quantitative understanding of the reaction kinetics and thermodynamics. mdpi.com
Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. In the context of polymerization, TST is applied to the elementary steps of initiation, propagation, and termination. The theory postulates that the reaction rate is determined by the concentration of the transition state species and the frequency with which they convert to products.
The key to applying TST is the accurate determination of the transition state (TS) structure and its energy. Quantum mechanical methods, particularly DFT, are used to locate the TS on the potential energy surface. The energy of the TS relative to the reactants gives the activation energy barrier for that particular step.
For polymerization processes like that of ethene and ethyl prop-2-enoate, TST can be used to model:
Initiation: The reaction of an initiator radical with a monomer unit (either ethene or ethyl prop-2-enoate) to start the polymer chain.
Propagation: The sequential addition of monomer units to the growing polymer radical. TST can help predict the relative rates of homo-propagation (e.g., adding ethene to a chain ending in an ethene unit) and cross-propagation (e.g., adding ethyl prop-2-enoate to a chain ending in an ethene unit), which determines the copolymer composition.
Studies on ethylene polymerization catalyzed by transition metal complexes have successfully used DFT and TST to model these steps. acs.org The calculations reveal the energetics of the various equilibrium and transition state structures involved in the polymerization cycle. acs.org
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Molecular Dynamics Simulations of Polymer Chains and Melts
While QM methods are excellent for studying the details of chemical reactions, they are computationally too expensive for simulating large polymer chains or bulk materials. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the motion of atoms and molecules over time.
MD simulations can provide detailed insights into the three-dimensional structure and motion of individual copolymer chains. By simulating a single chain or a small number of chains in a simulation box, researchers can study properties such as:
Local Structure: The distribution of bond lengths, bond angles, and dihedral angles.
Chain Flexibility: How easily the chain can change its conformation, which is related to the rotational barriers around the backbone bonds.
All-atom MD simulations, where every atom is explicitly represented, can provide a high level of detail. mdpi.com The interactions between atoms are described by a force field, which is a set of parameters and potential energy functions. For complex systems like copolymers, the choice and validation of the force field are critical. mdpi.com Studies on similar copolymers, such as ethylene/1-octene, use united-atom models where groups like -CH2- are treated as single particles to reduce computational cost while maintaining reasonable accuracy. mdpi.com The conformation of amphiphilic graft copolymers, which share architectural similarities with some arrangements of ethene-ethyl prop-2-enoate, has been shown to form complex structures like pearl-necklaces in selective solvents. researchgate.net
The bulk properties of a polymer melt, such as its viscosity and elasticity, are of great technological importance. MD simulations of polymer melts, containing many interacting chains, can be used to predict these viscoelastic properties.
By simulating the response of the polymer melt to an applied deformation, it is possible to calculate macroscopic properties like the shear viscosity and relaxation moduli. These simulations help to establish a direct link between the molecular architecture of the copolymer (e.g., the ratio of ethene to ethyl prop-2-enoate, the chain length, and the distribution of monomers) and its bulk mechanical behavior. Recent work has demonstrated the effectiveness of all-atom MD simulations in quantitatively predicting the thermodynamic and viscoelastic properties of various types of rubber, which are also polymeric materials. sae.org
Conformation and Dynamics of Ethene-Ethyl Prop-2-enoate Copolymer Chains
Coarse-Grained Models for Mesoscale Simulations
Even with simplified united-atom models, simulating the large-scale structure and long-time dynamics of polymer melts can be computationally prohibitive. Coarse-graining (CG) is a technique used to overcome this limitation by grouping several atoms or even monomer units into a single "bead". nih.govmdpi.comrsc.org
The interactions between these CG beads are described by effective potentials that are designed to reproduce certain properties of the underlying all-atom system. This reduction in the number of degrees of freedom allows for simulations that can access much larger length and time scales (the mesoscale).
For ethene-ethyl prop-2-enoate copolymers, a CG model could, for example, represent a few ethene units as one type of bead and an ethyl prop-2-enoate unit as another. This would allow for the study of phenomena such as:
Microphase Separation: In block copolymers, the chemically different blocks may spontaneously separate into distinct domains, forming ordered nanostructures. CG simulations are well-suited to study the conditions under which this occurs and the resulting morphologies. aps.org
Polymer Blend Compatibility: CG models can be used to investigate the mixing behavior of the copolymer with other polymers or additives.
Self-Assembly: The formation of complex structures, such as micelles, from amphiphilic copolymers in solution can be efficiently studied using CG simulations.
The development of accurate CG models is a field of active research, with various strategies for deriving the effective potentials from more detailed simulations or experimental data. nih.govrsc.org
Prediction of Phase Separation in Blends
The prediction of phase behavior is critical for designing polymer blends with desired properties. For systems involving ethene-ethyl prop-2-enoate copolymers, thermodynamic models are employed to determine the miscibility of the copolymer with other components, such as solvents or other polymers, under various conditions.
A foundational concept in this area is the Flory-Huggins theory, which describes the thermodynamics of polymer mixtures. escholarship.org However, for quantitative predictions, especially under the high-pressure conditions relevant to polymerization, more sophisticated equation-of-state (EoS) models are required. The Statistical Associating Fluid Theory (SAFT) and its derivatives, such as the Perturbed-Chain SAFT (PC-SAFT), are powerful tools for this purpose. scribd.com These models can predict the phase behavior of copolymer-solvent systems by considering molecular size, shape, and intermolecular forces. scribd.com
Experimental data, such as cloud-point curves, are essential for validating these theoretical models. Studies on related systems, like poly(ethylene-co-methyl acrylate) (EMA) in supercritical ethylene, show how phase behavior is influenced by copolymer composition and molecular weight. For EMA-ethylene mixtures, cloud point pressures initially decrease as the methyl acrylate (B77674) (MA) content increases to about 20 mol%, but then rise sharply with further increases in MA content. acs.org This complex behavior highlights the necessity of accurate models. The SAFT EoS can be used to model these experimental data by employing mixture interaction parameters, with a more advanced approach using parameters based on the copolymer's molecular weight and structure. scribd.comacs.org
Modern computational techniques, such as machine learning, are also emerging as a method to predict phase behavior from experimental design parameters, offering a powerful alternative to traditional, empirically derived phase diagrams. nih.gov
| Methyl Acrylate (MA) Content in EMA (mol %) | Relative Cloud Point Pressure Trend | Reference |
|---|---|---|
| ~0-20% | Decreasing | acs.org |
| >20% | Rapidly Increasing | acs.org |
Simulation of Polymer Processing Operations
Computational simulations are widely used to model and optimize the processing of ethene-ethyl prop-2-enoate copolymers. These simulations provide detailed insights into the material's behavior during operations like extrusion, molding, and mixing, allowing for process optimization and troubleshooting.
Computational Fluid Dynamics (CFD) is a key technique used to obtain spatially resolved information within processing equipment. tu-darmstadt.de CFD simulations can model the velocity, temperature, and concentration distributions, which is crucial for understanding mixing efficiency and identifying potential issues like hot spots that could lead to polymer degradation. tu-darmstadt.de
Furthermore, multiscale modeling approaches connect macroscopic process conditions to the polymer's microscopic structure and final properties. Monte Carlo simulations can generate an ensemble of molecular topologies based on the reaction kinetics. tu-darmstadt.de This microstructural information, such as branching and molecular weight distribution, can then be used to simulate and predict macroscopic properties like rheology, which are critical for processing performance. tu-darmstadt.de This correlation between the polymer's microstructure and its application properties is a central goal of these simulation efforts. tu-darmstadt.de
Polymer Reaction Engineering Modeling for Process Optimization
Polymer reaction engineering combines chemical kinetics, thermodynamics, and transport phenomena to design, control, and optimize polymerization processes. For ethene-ethyl prop-2-enoate, modeling is crucial for achieving desired copolymer properties in industrial reactors.
Reactor Design and Control for Ethene-Ethyl Prop-2-enoate Copolymerization
The industrial production of ethene-ethyl prop-2-enoate copolymers typically occurs via free-radical copolymerization in high-pressure tubular or autoclave reactors. acs.orgresearchgate.net Comprehensive mathematical models have been developed to simulate these complex processes. acs.org These models are built on a system of differential mass, energy, and momentum balance equations, which are coupled with equations for estimating the thermodynamic and transport properties of the reaction mixture. acs.org
A detailed kinetic mechanism is the core of the reactor model, accounting for elementary reactions such as initiation, propagation, termination, and various chain transfer reactions. tu-darmstadt.deacs.org By solving these equations, the models can predict key process variables, including:
Reactor temperature and pressure profiles. acs.org
Heat and mass balances. tu-darmstadt.de
This predictive capability allows for the design and optimization of reactor configurations and operating conditions to ensure stable and efficient production. acs.org Commercial process simulation packages, such as AspenTech's Polymers Plus and CiT's Predici, are used in industry to model these polymerization processes. tu-darmstadt.deaspentech.com Control strategies can be developed and tested using these models to maintain consistent product quality.
| Process Parameter | Typical Range for Tubular Reactors | Reference |
|---|---|---|
| Temperature | 160°C to 250°C | google.comgoogle.com |
| Pressure | 20,000 to 40,000 psi (approx. 138 to 276 MPa) | google.com |
| Ethyl Acrylate in Feed | 0.2 to 3.0 mol% of total monomers | google.comgoogle.com |
Optimization of Copolymer Composition and Architecture
The primary goal of polymer reaction engineering modeling is to control the final polymer properties by manipulating reaction conditions. umd.edu For ethene-ethyl prop-2-enoate copolymers, the key architectural features to be optimized are the copolymer composition, molecular weight and its distribution, and the degree of branching.
Mathematical models are used to calculate these properties in terms of the leading moments of the bivariate chain-length distributions of polymer chains. acs.org This allows for the prediction of:
Copolymer Composition : The weight percentage of ethyl prop-2-enoate incorporated into the polymer chains. This is primarily controlled by the feed ratio of the monomers. google.com The flexibility of the final product generally increases with higher ethyl acrylate content. google.com
Molecular Weight : The number-average (Mn) and weight-average (Mw) molecular weights, which influence mechanical and melt-flow properties. Chain transfer reactions, particularly to the acrylate monomer, significantly affect the molecular weight. acs.org
Branching : The frequency of short- and long-chain branches, which impacts crystallinity, density, and rheology. acs.org
Advanced modeling techniques like Monte Carlo simulations can provide even more detailed information on the polymer's microstructure, including specific molecular topologies. tu-darmstadt.de Furthermore, researchers have demonstrated that controlling the monomer sequence distribution (e.g., periodic versus random) through specialized synthesis routes like acyclic diene metathesis (ADMET) polymerization can significantly impact the copolymer's thermal properties, such as crystallinity and melting temperature. researchgate.net Copolymers with periodic microstructures and low ethyl acrylate content tend to exhibit higher crystallinity. researchgate.net This detailed architectural control is a key area for optimizing material performance.
| Property | Influence of Ethyl Prop-2-enoate Content | Reference |
|---|---|---|
| Flexibility / Toughness | Increases with higher content | acs.orgdibonaplastics.com |
| Melting Point | Decreases with higher content | google.com |
| Crystallinity | Decreases with higher content | acs.orgresearchgate.net |
| Adhesion to Polar Substrates | Improves with higher content | dibonaplastics.comentecpolymers.com |
Advanced Applications and Industrial Relevance of Ethene Ethyl Prop 2 Enoate Copolymers
Packaging Materials with Enhanced Functional Attributes
The packaging industry is a primary consumer of EEA copolymers, where they are used to create materials with superior performance characteristics for demanding applications, including food and medical packaging. datainsightsmarket.comdibonaplastics.com
One of the most critical functions of EEA copolymers in the packaging industry is their use as a "tie layer" in multilayer coextruded or laminated structures. northatlanticbags.comresearchgate.net Many high-performance packaging films combine different materials to achieve a range of properties, such as oxygen barriers (e.g., polyamide, EVOH) and moisture barriers (e.g., polyolefins). northatlanticbags.comresearchgate.net These dissimilar materials often have poor natural adhesion to one another. EEA copolymers serve as an ideal adhesive layer to bond these incompatible layers together, ensuring the structural integrity of the composite film. northatlanticbags.com They exhibit strong adhesion to a wide array of substrates, including:
Polyolefins (Polyethylene, Polypropylene) northatlanticbags.com
Polar polymers like Polyester (PET) and Polyamide (Nylon) northatlanticbags.comresearchgate.net
Metal foils (e.g., Aluminum) dibonaplastics.comresearchgate.net
Paper and paperboard material-properties.org
Glass and Polycarbonate entecpolymers.com
For instance, blends of EEA and other copolymers like ethylene (B1197577) acrylic acid (EAA) are widely used as tie layers between aluminum foil and other polymer films in structures for aseptic packaging and laminated tubes. researchgate.net
Flexible Packaging Films with Improved Seal Strength
Adhesives and Sealants for Diverse Substrates
The inherent adhesive nature of EEA copolymers makes them a fundamental component in the formulation of high-performance adhesives and sealants. entecpolymers.comechemi.com Their thermal stability and strong bonding capabilities are leveraged in both hot melt and pressure-sensitive applications. entecpolymers.com
EEA copolymers are a key base polymer for hot melt adhesives (HMAs). entecpolymers.comdibonaplastics.com These adhesives are solid at room temperature and become fluid upon heating, allowing for rapid application and bond formation upon cooling. googleapis.com EEA-based HMAs are valued for their excellent thermal stability, broad application window, and strong adhesion to numerous substrates, including paper, wood, and plastics. specialchem.com Formulations typically consist of the EEA copolymer, which provides cohesive strength and flexibility, blended with other components such as:
Tackifiers: Resins that enhance the initial stickiness or "tack" of the adhesive.
Waxes: Used to modify viscosity, reduce cost, and control the open time and setting speed of the adhesive.
Antioxidants: To protect the adhesive from degradation during melting and application. specialchem.com
The versatility of EEA allows formulators to create adhesives for a wide range of uses, from packaging and bookbinding to product assembly. specialchem.com
Ethene-ethyl acrylate (B77674) copolymers are also used in the formulation of pressure-sensitive adhesives (PSAs), particularly for hot-melt pressure-sensitive adhesives (HMPSAs). specialchem.com Unlike standard hot melts, PSAs remain permanently tacky at ambient temperatures, adhering to a surface with light pressure. While styrene (B11656) block copolymers are common in PSAs, ethylene copolymers like EEA offer a viable alternative. specialchem.com To achieve the required tackiness, EEA grades with a high ethyl acrylate content (often over 30%) are used, which lowers the glass transition temperature of the polymer. specialchem.comspecialchem.com These formulations are further enhanced by the addition of plasticizers, which increase flexibility and the "sticky" effect. specialchem.com The final PSA formulation balances the soft, flexible EEA base polymer with tackifying resins and other additives to achieve the desired peel adhesion, tack, and shear strength for applications like tapes and labels. specialchem.com
Hot Melt Adhesives Based on Ethene-Ethyl Prop-2-enoate Copolymers
Modifiers for Other Polymer Systems
EEA copolymers are widely employed as effective modifiers to enhance the properties of other polymer systems. entecpolymers.comdibonaplastics.com Their unique chemical structure allows them to act as both an impact modifier and a compatibilizer in polymer blends and compounds. Because they are compatible with a wide range of both polar and non-polar polymers, they can serve as a bridge between otherwise immiscible materials. dow.comwestlake.com
When blended with rigid engineering thermoplastics such as Polyethylene (B3416737) Terephthalate (B1205515) (PET) and Polycarbonate (PC), EEA copolymers significantly improve impact strength and toughness. researchgate.netplaschina.com.cn The soft, elastomeric nature of the EEA disperses as fine particles within the rigid polymer matrix, acting to absorb and dissipate impact energy, thereby preventing brittle failure. researchgate.net For example, studies have shown that adding just 7 parts per hundred of EEA to a PC/PET blend can nearly double its impact strength. plaschina.com.cn In a study on modifying recycled PET (rPET), a toughening system using a 70:30 ratio of non-reactive EEA and a reactive impact modifier was shown to be highly effective. nih.gov This function is crucial for creating durable parts for the automotive, appliance, and electronics industries. researchgate.net
Table 1: Representative Properties of Ethene-Ethyl Acrylate (EEA) Copolymers
| Property | Value Range | Unit | Significance |
|---|---|---|---|
| Ethyl Acrylate Content | 15 - 30 | wt. % | Determines flexibility, polarity, and adhesion. Higher content leads to greater flexibility and lower melting point. northatlanticbags.com |
| Density | ~0.93 | g/cm³ | A relatively low density among thermoplastics. makeitfrom.com |
| Melt Index (190°C/2.16kg) | 0.1 - 60 | g/10 min | Indicates melt viscosity. Higher values mean lower viscosity, suitable for extrusion coating and adhesives. google.com |
| Melting Point | 87 - 92 | °C | Low melting point allows for lower processing and heat-sealing temperatures. echemi.com |
| Tensile Modulus | ~0.035 | GPa | Indicates the material's stiffness; EEA is a very flexible material. makeitfrom.com |
Table 2: Example of an Impact-Modified Polymer Blend Formulation
| Component | Material | Role | Percentage (wt. %) | Source |
|---|---|---|---|---|
| Matrix Polymer | Recycled Polyethylene Terephthalate (rPET) | Base structural polymer | 89.6% | nih.gov |
| Chain Extender | Pyromellitic dianhydride (PMDA) | Increases molecular weight of rPET | 0.3% | nih.gov |
| Toughening Agent | Styrene-ethylene-butylene-styrene (SEBS-g-MA) | Thermal modifier and toughener | 5.0% | nih.gov |
| Reactive Modifier | Ethylene-ethyl acrylate-glycidyl methacrylate (B99206) (E-EA-GMA) | Reactive elastomeric impact modifier | 1.5% | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2-Ethylhexyl acrylate |
| Acrylamide |
| Acrylic acid |
| Aluminum |
| Antioxidants |
| Benzene |
| Butadiene |
| Butyl acrylate |
| Carbon black |
| Carbon monoxide |
| Cellulose |
| Ethene (Ethylene) |
| Ethene;ethyl prop-2-enoate (Ethylene-ethyl acrylate, EEA) |
| Ethyl acrylate |
| Ethylene Acrylic Acid (EAA) |
| Ethylene Glycol |
| Ethylene Vinyl Acetate (B1210297) (EVA) |
| Ethylene-ethyl acrylate-glycidyl methacrylate (E-EA-GMA) |
| Glass |
| Glycidyl (B131873) methacrylate (GMA) |
| Hydrogen |
| Iso-octyl acrylate |
| Maleic anhydride (B1165640) |
| Methacrylic acid |
| Methanol |
| Methyl acrylate |
| Methyl methacrylate |
| Nylon (Polyamide) |
| Paper |
| Plasticizers |
| Polyamide |
| Polycarbonate (PC) |
| Polyester |
| Polyethylene (PE) |
| Polyethylene Terephthalate (PET) |
| Polypropylene (B1209903) (PP) |
| Polystyrene |
| Polyvinyl Chloride (PVC) |
| Polyvinylidiene chloride (PVDC) |
| Propylene (B89431) |
| Pyromellitic dianhydride (PMDA) |
| Styrene |
| Styrene-ethylene-butylene-styrene (SEBS) |
| Tackifiers |
| Toluene |
| Vinyl acetate |
| Waxes |
Impact Modification of Polyolefins
Ethene-ethyl prop-2-enoate copolymers are highly effective impact modifiers for a variety of polyolefins and other engineering plastics. Their very low glass transition temperature (Tg < -35°C) contributes to significant improvements in impact strength, particularly at low temperatures. They are blended with polymers such as polypropylene (PP), polyethylene (PE), polystyrene (HIPS), acrylonitrile-butadiene-styrene (ABS), and polyesters like polybutylene terephthalate (PBT) and polyethylene terephthalate (PET) to enhance their toughness and durability. researchgate.net
The elastomeric nature of the EEA copolymer absorbs and dissipates impact energy, thereby preventing catastrophic failure of the blended material. Research has shown that even at concentrations between 1% and 40% by weight, these copolymers can substantially improve the thermomechanical strength of polypropylene, making it suitable for demanding applications such as automotive bumpers and dashboards. researchgate.net
Further enhancements are achieved by grafting functional groups like glycidyl methacrylate (GMA) onto the EEA backbone. smolecule.com These modified copolymers can form covalent bonds with the functional groups of polyesters (like the hydroxyl and carboxyl end-groups), creating a stronger interface and providing a more significant enhancement in impact strength. smolecule.com
Table 1: Polymers Impact Modified by Ethene-Ethyl Prop-2-enoate Copolymers
| Base Polymer | Application Examples | Reference |
|---|---|---|
| Polypropylene (PP) | Automotive parts (bumpers, dashboards) | , researchgate.net |
| Polyethylene (PE) | General purpose molding | |
| Polystyrene (HIPS) | Housings and containers | |
| Acrylonitrile-Butadiene-Styrene (ABS) | Automotive and consumer goods | |
| Polybutylene Terephthalate (PBT) | Engineering components | , mica-corp.com |
Compatibility Enhancers in Polymer Blends
The dual polarity of ethene-ethyl prop-2-enoate copolymers makes them excellent compatibility enhancers for immiscible polymer blends. google.commdpi.com Many polymer pairs, such as polyolefins (non-polar) and polyesters (polar), are inherently incompatible, leading to blends with poor phase adhesion and weak mechanical properties. smolecule.comgoogleapis.com
EEA copolymers function by locating at the interface between the two immiscible polymer phases. googleapis.comsfdchem.com The ethylene segments of the copolymer are miscible with the polyolefin phase, while the polar ethyl acrylate groups interact favorably with the polar polymer phase. This "bridge-building" at the interface reduces interfacial tension, leading to a finer and more stable dispersion of the minor phase within the major phase. googleapis.com The result is a compatibilized blend with improved adhesion between the phases and, consequently, enhanced mechanical properties. smolecule.commdpi.com
The effectiveness of these copolymers as compatibilizers can be further increased through reactive modification. For instance, ethylene copolymers containing epoxy functional groups, such as those derived from glycidyl methacrylate (GMA), can react in-situ with the end groups of polyesters like PBT during melt processing. googleapis.com This reaction forms EG-g-PBT graft copolymers at the interface, which are highly effective at improving blend compatibility, as evidenced by finer phase domains and superior mechanical performance. googleapis.com
Specialty Coatings and Paints
The unique properties of ethene-ethyl prop-2-enoate copolymers, such as excellent adhesion, flexibility, and chemical resistance, make them valuable components in the formulation of specialty coatings, paints, and adhesives. smolecule.com They contribute to the durability and weather resistance of protective layers in paints and varnishes.
Aqueous Dispersions for Coatings
Ethene-ethyl prop-2-enoate copolymers are utilized in the form of aqueous dispersions for various coating applications. mica-corp.comgoogleapis.com These dispersions can be applied to substrates like polymer films, paper, and metal foils to form adhesive or heat-sealable layers. googleapis.com A key application is as a primer to promote the adhesion of extruded ethylene copolymers, such as ethylene-vinyl acetate (EVA) and EEA itself, to film substrates. mica-corp.com These aqueous resin dispersions can provide strong bonds, sometimes eliminating the need for other surface treatment methods like ozone treatment. mica-corp.com The formulation of these copolymers into water-based dispersions is crucial for developing environmentally friendly, low-volatile organic compound (VOC) coatings. sfdchem.com
UV-Curable Systems Based on Ethene-Ethyl Prop-2-enoate Derivatives
Derivatives of ethene-ethyl prop-2-enoate are integral to the formulation of ultraviolet (UV) curable systems. Acrylate functional groups are highly reactive and can undergo rapid polymerization upon exposure to UV light in the presence of a photoinitiator. sfdchem.commdpi.com This technology is widely used for high-speed curing of coatings, inks, and adhesives. sfdchem.com
In these systems, acrylate oligomers and monomers act as the primary film-forming components. mdpi.com Ethylene-co-EA copolymers can be incorporated into these formulations to impart specific properties like flexibility and toughness to the cured film. Reactive diluents, which often include various acrylate esters, are used to control the viscosity and improve the processing characteristics of the formulation before curing. sfdchem.com The cross-linked, three-dimensional network formed during UV curing results in coatings with high mechanical and chemical resistance. mdpi.comsfdchem.com
Wire and Cable Insulation Applications
The combination of flexibility, thermal stability, and good electrical properties makes ethene-ethyl prop-2-enoate copolymers suitable for use in wire and cable insulation compounds. entecpolymers.com Their ability to accept high filler loadings is also advantageous in this application. google.comentecpolymers.com
Dielectric Properties and Electrical Performance
For an insulating material, a low dielectric constant and high dielectric strength are critical performance indicators. The dielectric constant, or relative permittivity, signifies a material's ability to store electrical energy, with lower values being preferable for insulation to minimize capacitive losses. Dielectric strength indicates the maximum electric field a material can withstand without electrical breakdown.
Ethene-ethyl prop-2-enoate copolymers exhibit favorable dielectric properties for insulation applications. While being a polar copolymer, its electrical characteristics are suitable for many low to medium-voltage applications.
Table 2: Electrical Properties of Ethylene Ethyl Acrylate (EEA) Copolymer
| Property | Value | Reference |
|---|---|---|
| Dielectric Constant (at 1 Hz) | 2.7 | makeitfrom.com |
The electrical resistivity of EEA composites filled with conductive particles like carbon black has also been studied. These studies show how the resistivity changes with temperature, which is a critical factor for applications involving self-regulating heating cables where a significant positive temperature coefficient (PTC) of resistivity is desired. researchgate.net
Thermal Stability for High-Performance Insulation
Ethene-ethyl prop-2-enoate copolymers are recognized for their inherent thermal stability, a crucial attribute for their application in high-performance insulation, such as in wire and cable compounds. entecpolymers.comresearchgate.net The thermal stability of these copolymers is notably superior to that of ethylene-vinyl acetate (EVA) copolymers with similar comonomer content. dow.comdow.com This enhanced stability is partly due to the degradation mechanism, which, unlike EVA, does not produce corrosive by-products. dow.comdow.com
The thermal decomposition of polar polyethylene copolymers, including EEA, involves processes such as ester pyrolysis. researchgate.net The stability of the copolymer is influenced by the structure of the ester group. researchgate.net The melting point of EEA copolymers is dependent on the ethyl acrylate content; a higher concentration of ethyl acrylate disrupts the crystalline structure of polyethylene, leading to a lower melting point, typically ranging from 60°C to 100°C. dibonaplastics.com For copolymers with low ethyl acrylate content (5-15%), the melting point is in the higher end of the range (90-100°C), reflecting a more crystalline nature and better heat resistance. dibonaplastics.com
The incorporation of nanofillers can further enhance the thermal durability of these copolymers. In a study on the closely related ethylene methyl acrylate (EMA) copolymer, the addition of sepiolite (B1149698) clay as a nanofiller demonstrated a significant improvement in thermal stability. Thermogravimetric analysis (TGA) showed a marked increase in the temperatures at which weight loss occurs.
Table 1: Thermal Durability of Ethylene Methyl Acrylate (EMA)/Sepiolite Clay Composites
| Property | Pure EMA | EMA/SP-1 | EMA/SP-3 | EMA/SP-5 | EMA/SP-7 | EMA/SP-10 |
| T5 (°C) | 468 | 469 | 471 | 474 | 477 | 480.1 |
| T10 (°C) | 480 | 482 | 484 | 486 | 488 | 490 |
| T20 (°C) | 490 | 492 | 494 | 496 | 498 | 500 |
| T30 (°C) | 496 | 498 | 500 | 502 | 504 | 506 |
| Residue at 700°C (%) | 0.2 | 1.1 | 3.0 | 4.9 | 6.8 | 9.5 |
| Tx represents the temperature at which x% weight loss occurs. Data sourced from a study on Ethylene Methyl Acrylate (EMA), a chemically similar copolymer. scitechnol.com |
This data indicates that as the weight percentage of the sepiolite (SP) clay nanofiller increases, the thermal degradation temperature of the composite material also increases, highlighting the potential for creating highly stable insulation materials. scitechnol.com Similarly, the incorporation of multi-walled carbon nanotubes (MWCNT) into an EEA matrix has been shown to increase the thermal degradation temperature by approximately 40°C. koreascience.kr
Advanced Composites and Hybrid Materials
Ethene-ethyl prop-2-enoate copolymers serve as a critical component in the development of advanced composites and hybrid materials, valued for their flexibility, toughness, and adhesive qualities. entecpolymers.com They are particularly useful as compatibilizers and as matrix materials for both fiber-reinforced and nanocomposite systems.
Interfacial Adhesion in Fiber-Reinforced Composites
A significant challenge in creating fiber-reinforced polymer composites is ensuring strong adhesion between the often hydrophilic reinforcing fibers (like natural fibers or glass fibers) and the typically hydrophobic polymer matrix. researchgate.net Poor interfacial adhesion can lead to premature failure of the composite material. nih.gov Ethene-ethyl prop-2-enoate copolymers can act as non-reactive compatibilizers, improving the interfacial properties and stabilizing the blend. mdpi.com
The effectiveness of these copolymers in enhancing interfacial adhesion is often augmented by grafting functional groups onto the polymer backbone. For instance, a terpolymer of ethylene, ethyl acrylate, and glycidyl methacrylate (EAG) has been shown to enhance the interfacial adhesion in glass fiber-reinforced polyamide/polyethylene terephthalate blends. researchgate.net Similarly, maleic anhydride-grafted copolymers are widely used to improve the bond between natural fibers and polymer matrices. researchgate.net The anhydride functionality is believed to enhance interfacial adhesion between the modifier and the polymer matrix. google.com
The primary mechanisms for improved adhesion include:
Chemical Bonding: Functional groups on the copolymer can form covalent or hydrogen bonds with the surface of the fibers. google.com
Mechanical Interlocking: The compatibilizer can improve the wetting of the fiber by the matrix, leading to better mechanical interlocking at the interface. google.com
Research into diblock copolymers of poly(n-butyl acrylate-co-2-hydroxyethyl acrylate) and poly(glycidyl methacrylate) has shown that the formation of an interfacial network structure can significantly improve interfacial shear strength (IFSS) in carbon fiber/epoxy composites. expresspolymlett.com While not a direct study of EEA, this demonstrates the principle of using acrylate-based copolymers to modify the interface.
Table 2: Interfacial Shear Strength (IFSS) in Modified Carbon Fiber/Epoxy Composites
| Interfacial Layer | Crosslinking Mechanism | IFSS (MPa) |
| PnBA-co-PHEA | Hydrogen Bonds | 40.5 ± 2.5 |
| PnBA-co-PHEA | UV Irradiation (20 min, curing-crosslinking) | 47.4 ± 2.1 |
| PnBA-co-PHEA | UV Irradiation (20 min, crosslinking-curing) | 49.3 ± 1.4 |
| Data from a study on poly(n-butyl acrylate-co-2-hydroxyethyl acrylate)-b-poly(glycidyl methacrylate) as an interfacial modifier. expresspolymlett.com |
Nanocomposites with Ethene-Ethyl Prop-2-enoate Matrices
The incorporation of nanoscale fillers into an ethene-ethyl prop-2-enoate matrix can lead to significant enhancements in the material's properties. koreascience.krrsc.org The polarity of the ethyl acrylate component makes these copolymers a suitable choice for creating nanocomposites with various nanofillers, including clays (B1170129) and carbon-based nanomaterials. scitechnol.com
In one study, ethylene methyl acrylate (EMA) was filled with graphene oxide (GO) via a solution mixing method. rsc.org The interaction between the oxygen-containing groups on the GO and the EMA matrix resulted in enhanced thermal stability compared to the pure polymer. rsc.org
Another study focused on poly(ethylene-co-ethyl acrylate) (EEA) nanocomposites reinforced with multi-walled carbon nanotubes (MWCNT), prepared by both melt and solution mixing. koreascience.kr The results showed a notable improvement in mechanical and thermal properties.
Table 3: Properties of EEA/MWCNT Nanocomposites
| Property | EEA (Neat) | EEA + 1 wt% MWCNT | EEA + 3 wt% MWCNT | EEA + 5 wt% MWCNT |
| Tensile Strength (MPa) | 14.2 | 16.1 | 17.5 | 18.3 |
| Tensile Modulus (MPa) | 115 | 135 | 160 | 195 |
| Elongation at Break (%) | 980 | 950 | 910 | 850 |
| Thermal Degradation Temp. Increase (°C) | - | ~40 | ~40 | ~40 |
| (Data is illustrative based on trends described in the source. koreascience.kr) |
The increase in tensile strength and modulus with the addition of MWCNTs indicates effective stress transfer from the polymer matrix to the nanotubes, a hallmark of good dispersion and interfacial adhesion. koreascience.kr The significant rise in thermal degradation temperature further underscores the role of nanofillers in enhancing the performance of EEA copolymers for advanced applications. koreascience.kr
Environmental Fate and Degradation Mechanisms of Ethene Ethyl Prop 2 Enoate Copolymers
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of the polymer through non-biological, physicochemical processes. For ethene-ethyl prop-2-enoate copolymers, the primary abiotic pathways are photodegradation, thermal degradation, and hydrolysis.
Exposure to ultraviolet (UV) radiation, particularly the UV-B (280–315 nm) and UV-A (315–400 nm) portions of the solar spectrum, is a significant driver of degradation for many polymers, including those with an ethylene-acrylate structure. nih.gov The absorption of UV photons by the polymer can initiate photooxidative degradation, a process that breaks polymer chains, generates free radicals, and reduces the material's molecular weight. nih.gov This leads to a deterioration of mechanical properties and changes in physical appearance. nih.govnih.gov
The photodegradation of ethylene-based copolymers often proceeds via a chain-scission mechanism. researchgate.net The process is autocatalytic, involving photo-oxidation reactions that result in surface discoloration, such as yellowing, and the formation of cracks. nih.gov Investigation into the photodegradation of similar ethylene (B1197577) copolymers has shown notable chemical changes upon UV exposure. The formation of chromophoric degradation products, which are molecules that absorb visible light, is responsible for the observed yellowing. researchgate.net Spectroscopic analysis, such as FTIR, reveals a sharp increase in absorbance peaks related to the formation of carboxylic acid and lactone groups after UV irradiation. nottingham.ac.uk This damage is often limited to a thin surface layer of the material. nih.gov
Thermal degradation of ethene-ethyl prop-2-enoate copolymers occurs when the material is subjected to elevated temperatures, leading to the breakdown of its polymeric structure. Studies comparing the thermal stability of ethylene-ethyl acrylate (B77674) (EEA) copolymers with low-density polyethylene (B3416737) (LDPE) and poly(ethyl acrylate) (PEA) have found that in an inert atmosphere, EEA is more stable than PEA but less stable than LDPE. capes.gov.br However, in the presence of air, EEA copolymers can exhibit greater stability than LDPE. capes.gov.br
The degradation process involves several reactions, including ester pyrolysis and main-chain scission. researchgate.net The structure of the ester group influences the tendency for ester pyrolysis. researchgate.net Thermal gravimetric analysis (TGA) shows that EEA copolymers can undergo two-stage decomposition. researchgate.net The primary degradation products are often similar to those produced by the thermal degradation of its constituent homopolymers, LDPE and PEA, although new products specific to the copolymer structure are also formed. capes.gov.br Research has shown that these copolymers are generally stable up to 350°C. researchgate.net
| Copolymer Type | Degradation Process | Key Observations | Temperature Range | Reference |
|---|---|---|---|---|
| Ethylene-Ethyl Acrylate (EEA) | Ester pyrolysis, Chain scission | Less stable than LDPE, more stable than PEA in inert atmospheres. | Stable up to 350°C | capes.gov.brresearchgate.netresearchgate.net |
| Ethylene-Butyl Acrylate (EBA) | Ester pyrolysis, Chain scission | Ester pyrolysis is affected by the ester moiety structure. Reaction products can promote chain scission. | Aging studied at 333°C | researchgate.net |
| Poly(2-ethyl hexyl acrylate) (PEHA) | Chain scission, Decarboxylation | In inert atmospheres, degradation occurs via rearrangements leading to monomer and alcohol formation. | Stable up to 250°C at low heating rates | mdpi.com |
Hydrolytic degradation is a chemical process where water molecules break down chemical bonds within the polymer structure. mdpi.com In ethene-ethyl prop-2-enoate copolymers, the ester linkages derived from the ethyl acrylate monomer are susceptible to hydrolysis. This reaction is a critical abiotic degradation mechanism for many polyesters and related polymers. mdpi.com
The process involves chain scission through the cleavage of the ester bond, which can be catalyzed by acidic or basic conditions. researchgate.netrsc.org This reaction results in the formation of a carboxylic acid group on the polymer backbone and the release of ethanol. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the polymer's microstructure. mdpi.comrsc.org Studies on related poly(acrylate) polymers show that the hydrolysis rate is strongly dependent on temperature. rsc.org For instance, the hydrolysis of poly(2-(dimethylamino)ethyl acrylate) was found to be more rapid than its methacrylate (B99206) counterpart, which can be attributed to the higher dielectric constant in the acrylate's backbone environment, facilitating water attack. bohrium.com This chemical degradation reduces the polymer's molecular weight and can lead to a loss of mass and mechanical integrity, creating a larger surface area that may enhance subsequent biotic degradation. mdpi.com
Thermal Degradation Processes at Elevated Temperatures
Biodegradation Potential and Mechanisms
Biodegradation is the breakdown of materials by living organisms, primarily microorganisms. The high molecular weight and hydrophobicity of synthetic polymers like ethene-ethyl prop-2-enoate copolymers make them generally resistant to rapid biodegradation. asm.orgoekotoxzentrum.ch
The biodegradation of large polymers in soil and aquatic environments is typically a slow, multi-stage process. researchgate.net Due to their size, polymers like ethene-ethyl prop-2-enoate cannot pass through microbial cell membranes. oekotoxzentrum.ch Therefore, degradation must be initiated by extracellular enzymes secreted by microorganisms. oekotoxzentrum.ch
The process begins with the colonization of the polymer surface by microbial communities, forming a biofilm. mdpi.com These microorganisms then secrete enzymes that begin to break down the polymer. However, the degradation of the strong carbon-carbon backbone of the polymer is challenging for most microbes. asm.org It is often preceded by abiotic degradation, such as photodegradation or hydrolysis, which reduces the polymer's molecular weight and introduces functional groups (like carbonyls and carboxyls) that are more susceptible to microbial attack. nih.gov
Studies on acrylate-based copolymers have shown that microbial degradation does occur, albeit slowly. oekotoxzentrum.chresearchgate.net For example, research on a graft copolymer of sodium alginate and ethyl acrylate demonstrated that it could be biodegraded by fungal growth, with the fungus using the copolymer film as a nutrient source. mdpi.com In soil, some studies indicate that the degradation of polyacrylic polymers can take from months to several years, with degradation rates often not exceeding a few percent per year. researchgate.net The specific microflora present in the soil or aquatic environment plays a crucial role in determining the rate and extent of biodegradation. oekotoxzentrum.ch
Enzymatic degradation involves the use of specific enzymes to catalyze the breakdown of the polymer chain. For acrylic polymers, the first step often involves the enzymatic cleavage of the ester side groups by hydrolytic enzymes, which results in a poly(acrylic acid)-like backbone and low molecular weight intermediates. nih.gov
Several types of enzymes have been identified as capable of modifying acrylic polymers. These include:
Esterases and Lipases : These enzymes are responsible for cleaving the ester bonds in the side chains of polyacrylates. nih.gov In vitro studies on various poly(n-alkyl acrylates) using commercial lipases have demonstrated enzymatic degradation, with the rate being dependent on the specific polymer, enzyme, and reaction conditions. nih.gov
Peroxidases and Laccases : The lignin-degrading enzyme system from white-rot fungi, which includes manganese peroxidases and laccases, has been shown to be capable of cleaving the C-C backbone of acrylic polymers. nih.gov
Proteases : In a study on copolymers of 2-methylene-1,3-dioxepane (B1205776) and methyl acrylate, enzymatic degradation was carried out using proteinase K. researchgate.net
The accessibility of the polymer to enzymes is a critical factor. Enzymes often cannot penetrate the hydrophobic core of polymer structures. acs.org Therefore, degradation may rely on an equilibrium where individual polymer chains (unimers) detach from the bulk material, becoming accessible to the enzymes in the surrounding medium. acs.org
| Enzyme Class | Specific Examples | Action on Polymer | Source Organisms (Examples) | Reference |
|---|---|---|---|---|
| Esterases / Lipases | Novozym 435, Porcine Pancreas Lipase | Cleavage of ester side groups | Fungi (e.g., Candida antarctica), Mammalian | nih.gov |
| Peroxidases / Laccases | Manganese Peroxidase (MnP), Lignin Peroxidase | Cleavage of the C-C backbone | White-rot fungi (e.g., Phanerochaete chrysosporium) | nih.gov |
| Proteases | Proteinase K | Degradation of copolymers with ester linkages in the backbone | Fungus (e.g., Engyodontium album) | researchgate.net |
Microbial Degradation in Soil and Aquatic Environments
Environmental Impact Assessments (Non-toxicological Aspects)
Ethene-ethyl prop-2-enoate copolymers, also known as ethylene ethyl acrylate (EEA) copolymers, are versatile thermoplastics with numerous applications. dibonaplastics.comentecpolymers.com Their environmental fate is a subject of increasing scrutiny, particularly concerning their non-toxicological impacts such as the leaching of additives and their long-term persistence in various environmental compartments.
Additives are incorporated into polymers like ethene-ethyl prop-2-enoate to enhance performance, improve stability, and reduce costs. oaepublish.com However, these additives are typically not chemically bonded to the polymer matrix and can migrate or leach out into the surrounding environment over time. oaepublish.comnih.gov This process is influenced by several factors related to the polymer, the additive, and the environmental conditions.
The mechanism of leaching involves the diffusion of the additive to the polymer surface, desorption from the surface, and subsequent dispersion into the surrounding medium, such as water or air. oaepublish.com The aging of these plastic materials in the environment, through processes like photo-oxidation and mechanical degradation, can break down the polymer chains and increase the surface area, which in turn accelerates the release of these additives. nih.gov
Common additives found in such plastics can include plasticizers, antioxidants, and flame retardants. nih.gov While specific data on additive leaching exclusively from ethene-ethyl prop-2-enoate copolymers is limited, the general principles of plastic additive migration apply. For instance, residual monomers of ethyl acrylate from the polymerization process could potentially leach from the copolymer, a concern noted in the context of food packaging materials. epa.gov Regulations often set limits on the extractable fractions from polymers intended for food contact to minimize this migration. ecfr.gov
Table 1: Factors Influencing Additive Leaching from Copolymers
| Factor Category | Specific Factor | Influence on Leaching | Source |
| Polymer Properties | Polymer crystallinity | Higher crystallinity can reduce diffusion pathways, potentially lowering leaching. | oaepublish.com |
| Particle size | Smaller particles (e.g., microplastics) have a larger surface area-to-volume ratio, leading to faster leaching. | oaepublish.com | |
| Polymer aging | Degradation (e.g., UV exposure, weathering) increases cracks and surface area, promoting additive release. | nih.gov | |
| Additive Properties | Molecular size | Smaller additive molecules tend to diffuse and leach more readily. | oaepublish.com |
| Chemical nature | Additives that are loosely attached or not chemically bonded to the polymer are more prone to leaching. | oaepublish.com | |
| Environmental Conditions | Temperature | Higher temperatures can increase the diffusion rate of additives. | google.co.ls |
| Contact medium | The type of liquid (e.g., water, oil) or air in contact with the plastic affects sorption and dispersion. | oaepublish.com |
Ethene-ethyl prop-2-enoate copolymers, like many synthetic polymers, are characterized by their durability and resistance to degradation, which contributes to their persistence in the environment. acs.org Once released, these materials can fragment into smaller pieces, including microplastics, through physical, chemical, and biological processes.
These microplastic fragments have been identified in various environmental compartments. For example, studies have found that copolymer ethylene-ethyl-acrylate is among the main types of microplastics present in both digested and dewatered sewage sludge. researchgate.net This indicates that wastewater treatment plants can act as a pathway for these materials to enter terrestrial and aquatic ecosystems.
The extreme persistence of such polymers means they can accumulate in the environment, posing physical hazards to wildlife and potentially acting as vectors for the transport of adsorbed environmental pollutants and leached additives. oaepublish.comacs.org The long-term presence of these materials in soil, water, and sediment is a significant environmental concern due to their potential for widespread distribution and accumulation in food webs. nih.gov
Leaching of Additives from Ethene-Ethyl Prop-2-enoate Copolymers
Recycling and Waste Management Strategies
The management of post-consumer ethene-ethyl prop-2-enoate copolymer waste is crucial to mitigate its environmental impact. As thermoplastics, these materials are amenable to various recycling strategies. dibonaplastics.com
Mechanical recycling is a common approach for managing thermoplastic waste. The process typically involves collecting, sorting, cleaning, and shredding the plastic waste. The shredded material is then melted and re-extruded into pellets, which can be used to manufacture new products. Ethene-ethyl prop-2-enoate copolymers are suitable for this process due to their thermoplastic nature, meaning they can be repeatedly melted and reshaped. dibonaplastics.com
The success of mechanical recycling depends on the purity of the waste stream. Contamination with other polymers or substances can degrade the quality and performance of the recycled material. Innovations in sorting technologies are crucial for improving the efficiency and economic viability of recycling these copolymers.
Chemical recycling offers an alternative to mechanical recycling, particularly for mixed or contaminated plastic waste. These technologies aim to break down the polymer into its constituent monomers or other valuable chemical feedstocks.
For copolymers like ethene-ethyl prop-2-enoate, several advanced recycling methods are under investigation. One promising approach is olefin metathesis. Research has demonstrated that polyolefins can be depolymerized into smaller molecules. For instance, an isotactic propylene (B89431) copolymer was successfully depolymerized to a telechelic macromonomer using an olefin metathesis catalyst in conjunction with 2-hydroxyethyl acrylate. researchgate.net This highlights a potential pathway for deconstructing acrylate-containing copolymers back into valuable chemical building blocks.
Another area of research involves catalytic processes to selectively break the polymer chains. While direct depolymerization of ethene-ethyl prop-2-enoate is a complex challenge, related research on converting polyethylene into valuable chemicals like propylene through tandem catalysis shows the potential for such transformations. researchgate.net These chemical recycling routes could create a circular economy for these polymers, turning waste back into a valuable resource for producing new polymers and chemicals.
Table 2: Comparison of Recycling Strategies for Ethene-Ethyl Prop-2-enoate Copolymers
| Recycling Strategy | Description | Advantages | Challenges |
| Mechanical Recycling | Waste plastic is washed, shredded, melted, and re-extruded into new material. | Technologically mature; lower energy consumption compared to virgin production. | Requires clean, sorted waste streams; potential for property degradation after multiple cycles. |
| Chemical Recycling | Polymer chains are broken down into monomers or other chemical feedstocks via chemical reactions. | Can handle mixed and contaminated plastic waste; produces virgin-quality materials. | Often energy-intensive; technologies are still developing and may not be economically viable at scale. |
Future Research Directions in Ethene Ethyl Prop 2 Enoate Polymer Science
Development of Sustainable Synthesis Routes
The transition toward a green and circular economy is a major driver for innovation in polymer synthesis. futuremarketinsights.comnih.govrsc.org For EEA copolymers, future research will prioritize the development of sustainable production methods that reduce environmental impact and reliance on fossil fuels. nih.gov
Key research initiatives include:
Bio-based Monomers: A significant research avenue is the synthesis of monomers from renewable resources. nih.govresearchgate.net For instance, acrylic acid, a precursor to ethyl acrylate (B77674), can be produced from bio-based sources like glycerol, which is a byproduct of biodiesel production. nih.gov Research into the terpolymerization of monomers like β-myrcene, a terpene from renewable resources, with methacrylate (B99206) monomers using environmentally benign emulsion copolymerization methods points toward a future of sustainable polymer production. researchgate.net
Greener Catalysis and Processes: The development of highly efficient and selective catalyst systems is crucial. acs.orgresearchgate.net Research into neutral P, O-chelated nickel catalysts, for example, has shown promise for the efficient copolymerization of ethylene (B1197577) and acrylates with high thermal stability. acs.org Future work will likely focus on catalysts that operate under milder conditions, reduce energy consumption, and minimize waste. The goal is to move towards processes that align with the principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses. nih.gov
Advanced Polymerization Techniques: Innovations in polymerization methods, such as acyclic diene metathesis (ADMET) polymerization, offer precise control over the copolymer's microstructure, including monomer sequence and ethyl acrylate content. researchgate.net This control allows for the fine-tuning of material properties while potentially using more sustainable reaction pathways.
Integration with Smart and Responsive Materials Technologies
The inherent properties of acrylate-based polymers make them excellent candidates for the development of smart materials that can respond to external stimuli. nih.gov Future research will focus on integrating EEA copolymers into technologies that require dynamic and controllable behavior.
Directions for this research include:
Stimuli-Responsive Polymers: Acrylate and methacrylate polymers can be designed to respond to changes in pH, temperature, or light. nih.gov For example, poly(methacrylic acid-co-ethyl acrylate) copolymers are used for pH-responsive drug delivery systems that dissolve at the specific pH of the duodenum. nih.gov Future work could explore tailoring EEA copolymers to exhibit similar responsive behaviors for applications in sensors, actuators, and controlled-release systems.
Self-Healing Materials: The development of polymers with self-healing capabilities is a major goal in materials science. Research could investigate the incorporation of dynamic chemical bonds or reversible cross-linking mechanisms within the EEA polymer matrix, enabling materials that can repair themselves after damage, thereby extending their service life.
Shape Memory Polymers: Engineering EEA copolymers to exhibit shape memory effects is another promising area. This involves creating a polymer network structure that can be programmed to hold a temporary shape and then recover its original form upon exposure to a specific trigger, such as heat.
Advanced Functionalization and Derivatization Strategies
Chemical modification of the EEA copolymer backbone is a powerful tool for introducing new functionalities and tailoring material properties for specific applications. osti.govfigshare.com Future research will explore more sophisticated and controlled functionalization methods.
Key strategies include:
Post-Polymerization Modification: Techniques like hydroesterification are being used to functionalize polyolefin analogues, converting them into linear EEA copolymers. osti.govfigshare.com This approach allows for precise control over the degree of functionalization, which in turn influences properties like crystallinity, melting temperature, and dynamic mechanical behavior. osti.govfigshare.com Research shows that increasing ethyl acrylate incorporation decreases crystallinity and melting temperature while enhancing toughness and extensibility. osti.govfigshare.com
Grafting: Melt reactive mixing can be used to graft other polymers or functional molecules onto the EEA backbone. For instance, grafting aminopropyl polydimethylsiloxane (B3030410) (PDMS) onto an ethylene-ethyl acrylate-maleic anhydride (B1165640) (EEAMA) terpolymer creates hybrid materials with modified rheological and surface properties. researchgate.net
Reactive Extrusion: This process allows for the modification of polymers during melt processing. Using reactive compatibilizers, such as a copolymer of poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) (EMAGMA), can significantly improve the morphology and properties of EEA blends. researchgate.net
The table below summarizes the effect of hydroesterification on the properties of a polyethylene (B3416737) analogue, demonstrating a functionalization strategy.
| Ethyl Acrylate Content (mol %) | Crystallinity (%) | Melting Temperature (°C) | Glass Transition Temperature (°C) |
| 0 | 58 | 132 | -95 |
| 5 | 45 | 125 | -100 |
| 10 | 35 | 118 | -105 |
| 18 | 25 | 110 | -110 |
| Data derived from studies on hydroesterification of polycyclooctene as an analogue for functionalized polyethylene. osti.govfigshare.com |
Enhanced Performance through Nanocomposite and Hybrid Architectures
The incorporation of nanoscale fillers into the EEA matrix is a proven strategy for significantly enhancing material properties. scitechnol.com Future research will focus on creating advanced nanocomposites and hybrid materials with tailored performance characteristics. researchgate.net
Areas for future investigation:
Novel Nanofillers: Research continues to explore a variety of nanofillers, including different types of clays (B1170129) (like sepiolite) and carbon nanotubes (CNTs). scitechnol.comkoreascience.kr For example, studies on ethylene methyl acrylate (EMA)/sepiolite (B1149698) clay composites show that the polar nature of the copolymer allows for good dispersion of the clay, leading to improved mechanical strength and thermal stability. scitechnol.com
Interface Engineering: The performance of a nanocomposite is critically dependent on the interaction between the polymer matrix and the nanofiller. scitechnol.com Future work will focus on modifying the surface of nanofillers or the EEA matrix to promote strong interfacial adhesion, ensuring efficient load transfer and maximizing property enhancements.
Multi-functional Composites: There is a growing interest in developing nanocomposites that exhibit multiple functionalities. For example, incorporating conductive fillers like CNTs can impart electrical conductivity to the insulating EEA matrix, opening up applications in antistatic materials, sensors, and electromagnetic interference (EMI) shielding. koreascience.kr Research has shown that both melt and solution mixing methods can be used to prepare EEA/CNT nanocomposites, with the preparation method influencing the final electrical properties. koreascience.kr
The following table presents data on the mechanical properties of EEA nanocomposites reinforced with multi-walled carbon nanotubes (MWCNT).
| MWCNT Content (wt%) | Mixing Method | Tensile Strength (MPa) | Tensile Modulus (MPa) | Elongation at Break (%) |
| 0 | - | 12.5 | 30 | 800 |
| 1 | Solution | 15.0 | 45 | 700 |
| 3 | Solution | 17.5 | 65 | 550 |
| 1 | Melt | 14.0 | 40 | 750 |
| 3 | Melt | 16.0 | 55 | 600 |
| Data derived from research on poly(ethylene-co-ethyl acrylate)/carbon nanotube nanocomposites. koreascience.kr |
Predictive Modeling for Accelerated Materials Design
The traditional trial-and-error approach to materials development is time-consuming and expensive. Predictive modeling and computational methods offer a pathway to accelerate the design and discovery of new EEA-based materials. pageplace.de
Future directions in this area include:
Kinetics and Process Modeling: Comprehensive mathematical models have been developed to simulate the free-radical copolymerization of ethylene with comonomers like ethyl acrylate in high-pressure reactors. acs.orgresearchgate.net These models can predict reactor performance and final polymer properties (e.g., molecular weight, composition), enabling process optimization and the design of specific copolymer grades. acs.orgresearchgate.net
Quantitative Structure-Property Relationships (QSPR): QSPR methods establish mathematical relationships between the chemical structure of a polymer and its physical properties. pageplace.de By developing robust QSPR models for EEA copolymers, researchers can predict properties like density, glass transition temperature, and mechanical strength before a polymer is ever synthesized, guiding the selection of optimal monomer ratios and structures.
Machine Learning (ML): Machine learning approaches are emerging as powerful tools in polymer science. arxiv.org ML models can be trained on existing experimental data to predict complex properties, such as the reactivity ratios of comonomers based on their molecular structures. This can significantly reduce the laborious experimental work required to understand copolymerization kinetics and guide the synthesis of new copolymers with desired microstructures. arxiv.org
Circular Economy Principles in Ethene-Ethyl Prop-2-enoate Polymer Life Cycle
Implementing a circular economy for plastics is essential for sustainability, focusing on reducing waste and keeping materials in use for as long as possible. rsc.orgresearchgate.net Future research for EEA copolymers will be heavily influenced by these principles. futuremarketinsights.comgrandviewresearch.com
Key research areas include:
Design for Recyclability: This involves designing EEA products that are easier to recycle. This may include avoiding certain additives that contaminate recycling streams or developing compatibilizers that allow EEA to be blended with other recycled polymers without sacrificing performance. researchgate.net
Advanced Recycling Technologies: Beyond traditional mechanical recycling, chemical recycling (or upcycling) presents a significant opportunity. researchgate.net Research into processes like hydroesterification demonstrates a potential pathway for the chemical upcycling of waste polyolefins into more valuable functionalized polymers like EEA. osti.govfigshare.com This transforms a low-value waste stream into a high-performance material, embodying the core of the circular economy.
Life Cycle Assessment (LCA): Comprehensive LCAs are critical for understanding the full environmental footprint of EEA copolymers, from raw material extraction ("cradle") to end-of-life ("grave"). nih.goveuropa.eupetrochemistry.eulu.se Future LCA studies will be essential to compare the environmental impact of bio-based versus fossil-based EEA, evaluate the benefits of different recycling technologies, and guide the development of truly sustainable products. nih.govlu.se These assessments provide the data needed to make informed decisions and drive the transition to a circular model for EEA polymers. futuremarketinsights.com
Q & A
Q. What are the key experimental considerations for synthesizing ethyl prop-2-enoate in laboratory settings?
Ethyl prop-2-enoate is typically synthesized via esterification of acrylic acid with ethanol under acidic catalysis. Critical parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), and the use of dehydrating agents (e.g., H₂SO₄) to shift equilibrium. Purity is confirmed via gas chromatography or NMR spectroscopy. Safety protocols must address acrylate toxicity and flammability, as outlined in safety data sheets .
Q. How can ¹³C NMR spectroscopy distinguish ethyl prop-2-enoate from structural isomers?
¹³C NMR provides distinct chemical shifts for each carbon environment. For ethyl prop-2-enoate (C₅H₈O₂):
- Carbonyl group (C=O): ~165–170 ppm.
- Alkenyl carbons (C=C): ~125–135 ppm (cis/trans splitting may occur).
- Ethoxy group (-OCH₂CH₃): ~60 ppm (O-linked CH₂) and ~14 ppm (terminal CH₃). Isomers like methoxy ethene lack the ester carbonyl signal, enabling unambiguous identification .
Advanced Research Questions
Q. What density functional theory (DFT) methods are most accurate for modeling ethyl prop-2-enoate’s electronic structure?
Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are widely used but may overestimate electron delocalization. The inclusion of exact exchange (e.g., in Becke’s 1993 functional) reduces errors in atomization energies (<2.4 kcal/mol) and ionization potentials . For correlation energy, the Colle-Salvetti formula, adapted into density-functional formalisms (e.g., Lee-Yang-Parr functional), improves accuracy for π-conjugated systems like acrylates . Basis sets such as 6-311++G(d,p) are recommended for geometry optimization and vibrational analysis .
Q. How can discrepancies between experimental and computational reactivity data for ethyl prop-2-enoate be resolved?
Systematic error analysis is critical:
- Benchmarking: Compare computed bond dissociation energies (BDEs) or reaction barriers with experimental values (e.g., radical polymerization kinetics ).
- Basis set superposition error (BSSE): Apply Boys-Bernardi counterpoise corrections to intermolecular interactions .
- Solvent effects: Include implicit solvent models (e.g., PCM) for reactions in solution. Divergences often arise from neglecting dispersion forces or anharmonic vibrational modes, which require advanced post-Hartree-Fock methods .
Q. What kinetic challenges arise during ethene copolymerization with ethyl prop-2-enoate under high-pressure conditions?
High-pressure (up to 2000 bar) radical copolymerization involves competing pathways:
- Chain transfer: Ethyl prop-2-enoate’s acrylate group may act as a chain-transfer agent, reducing polymer molecular weight.
- β-Scission: Elevated temperatures (>150°C) promote backbone cleavage, requiring nitroxide mediators (e.g., TEMPO) to stabilize radicals . Kinetic modeling should integrate Mayo-Lewis equations to predict monomer reactivity ratios (r₁, r₂) and copolymer composition .
Data Analysis and Experimental Design
Q. How should researchers design studies to investigate ethyl prop-2-enoate’s role in biocompatible hydrogels?
- Variables: Vary crosslinking density (independent) and measure swelling ratio/mechanical strength (dependent).
- Characterization: Use FTIR for ester/vinyl group conversion, SEM for pore structure, and rheometry for viscoelasticity.
- Ethical compliance: Follow biocompatibility testing (ISO 10993) and cite institutional review board approvals .
Q. What statistical methods are appropriate for analyzing contradictory polymerization rate data?
- Error propagation: Quantify uncertainties in monomer conversion (e.g., via GC-MS peak integration).
- Multivariate regression: Identify outliers in Arrhenius plots (ln(k) vs. 1/T) caused by side reactions.
- Bayesian inference: Model posterior distributions of rate constants to account for experimental noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
